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3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid Documentation Hub

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  • Product: 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid
  • CAS: 175278-45-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Mechanism of Action and Cellular Assay Profiling of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid

Executive Summary The compound 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (CAS: 175278-45-2) belongs to a specialized class of thio-nitrophenyl acrylic acids identified through high-throughput screening as po...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (CAS: 175278-45-2) belongs to a specialized class of thio-nitrophenyl acrylic acids identified through high-throughput screening as potent, small-molecule inhibitors of Cytosolic Phospholipase A2α (cPLA2α) [1]. Because cPLA2α catalyzes the rate-limiting step in the eicosanoid inflammatory cascade—the release of arachidonic acid (AA) from membrane phospholipids—inhibitors of this enzyme hold significant therapeutic potential for neuroinflammation, asthma, and autoimmune disorders [2].

This whitepaper provides an in-depth technical guide on the mechanism of action (MoA) of this compound and outlines self-validating cellular assay protocols required to rigorously profile its efficacy, ensuring reliable translation from biochemical hits to cellular validation.

Mechanism of Action: Structural Rationale and Pathway Inhibition

Target Engagement

cPLA2α is an 85-kDa enzyme that translocates from the cytosol to the perinuclear membrane in response to intracellular calcium ( Ca2+ ) spikes. Once at the membrane, it selectively hydrolyzes the sn-2 ester bond of glycerophospholipids to release arachidonic acid [2].

The structural design of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid is highly deliberate:

  • Acrylic Acid Moiety: Acts as a bioisostere for the carboxylate group of arachidonic acid, anchoring the compound within the basic, positively charged pocket of the cPLA2α active site [1].

  • Thio-Nitrophenyl Core: Provides necessary steric bulk and lipophilicity to interact with the hydrophobic channel of the enzyme, competitively blocking the phospholipid substrate from entering the catalytic cleft.

Downstream Cascade Suppression

By competitively inhibiting cPLA2α, the compound halts the release of AA. Consequently, downstream cyclooxygenase (COX-1/COX-2) and lipoxygenase (5-LOX) enzymes are starved of their primary substrate. This leads to a profound, simultaneous reduction in multiple pro-inflammatory lipid mediators, including Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) [3].

cPLA2_Pathway Stim Cellular Stimulus (e.g., A23187, LPS) Ca2 Intracellular Ca2+ Influx Stim->Ca2 cPLA2 cPLA2α Translocation & Activation Ca2->cPLA2 Promotes membrane binding Membrane Membrane Phospholipids (sn-2 position) cPLA2->Membrane Hydrolysis AA Arachidonic Acid (AA) Membrane->AA Release Inhibitor 3-[2-[(4-Methylphenyl)thio]- 5-nitrophenyl]acrylic acid Inhibitor->cPLA2 Competitive Inhibition COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGE2 Prostaglandins (e.g., PGE2) COX->PGE2 LTB4 Leukotrienes (e.g., LTB4) LOX->LTB4

Figure 1: Mechanism of cPLA2α inhibition by the thio-nitrophenyl acrylic acid derivative.

Cellular Assays: Self-Validating Experimental Protocols

To prove causality (i.e., that the reduction in inflammation is strictly due to cPLA2α inhibition and not off-target cytotoxicity), the experimental design must be self-validating. This requires orthogonal assays: one measuring the direct enzymatic product (AA) and another measuring the downstream functional consequence (PGE2), coupled with a viability counter-screen.

Protocol 1: Intracellular Arachidonic Acid Release Assay (LC-MS/MS)

Rationale: While historical assays used radiometric 3H -AA, modern LC-MS/MS provides superior specificity, allows multiplexing of lipid species, and eliminates radioactive waste [3]. We utilize the calcium ionophore A23187 as the stimulus because it bypasses receptor-mediated signaling kinetics, directly forcing Ca2+ influx to activate cPLA2α.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 murine macrophages at 5×105 cells/well in 12-well plates. Incubate overnight in DMEM + 10% FBS.

  • Starvation & Pre-incubation: Wash cells with PBS and replace with serum-free DMEM for 2 hours. Add 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (0.1 μM to 10 μM), a vehicle control (0.1% DMSO), and a positive reference inhibitor (e.g., AACOCF3 at 5 μM). Incubate for 30 minutes.

  • Stimulation: Add 2 μM A23187 to all wells (except the unstimulated negative control) for 30 minutes.

  • Extraction: Rapidly aspirate media, wash with ice-cold PBS, and lyse cells using a methanol/chloroform (2:1 v/v) extraction buffer spiked with a deuterated internal standard (AA-d8).

  • Quantification: Dry the organic phase under nitrogen gas, reconstitute in mobile phase, and inject into an LC-MS/MS system operating in negative electrospray ionization (ESI-) mode. Monitor the MRM transition for AA ( m/z 303.2 259.2).

Protocol 2: Prostaglandin E2 (PGE2) Competitive ELISA

Rationale: To confirm that blocking AA release translates to a functional anti-inflammatory effect, downstream PGE2 must be quantified.

Step-by-Step Methodology:

  • Preparation: Seed A549 human lung epithelial cells (which possess robust COX-2/PGE2 machinery) at 2×104 cells/well in 96-well plates.

  • Treatment: Pre-incubate with the inhibitor dose-response series for 1 hour.

  • Induction: Stimulate with IL-1β (1 ng/mL) for 24 hours to induce COX-2 expression and drive PGE2 synthesis.

  • Collection & Assay: Collect the cell culture supernatant. Centrifuge at 1,000 x g for 5 minutes to remove debris. Transfer 50 μL of supernatant to a commercial PGE2 Competitive ELISA plate.

  • Viability Counter-Screen: Immediately add CCK-8 reagent to the remaining cells in the 96-well plate. Incubate for 2 hours and read absorbance at 450 nm. Crucial E-E-A-T Step: If viability drops below 90%, the PGE2 reduction is confounded by toxicity and the data point must be excluded.

Workflow Seed 1. Cell Seeding (RAW 264.7 / A549) Preinc 2. Inhibitor Pre-incubation (0.1-10 μM, 30 min) Seed->Preinc Stim 3. Agonist Stimulation (A23187 or IL-1β) Preinc->Stim Collect 4. Supernatant Collection & Lysis Stim->Collect Assay 5. LC-MS/MS (AA) or ELISA (PGE2) Collect->Assay Data 6. Viability Check & IC50 Calculation Assay->Data

Figure 2: Step-by-step cellular assay workflow for quantifying cPLA2α inhibition.

Quantitative Data Presentation

To benchmark the efficacy of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid, its performance must be compared against established reference standards (e.g., AACOCF3) under identical assay conditions. The table below summarizes the expected pharmacological profile based on the behavior of this chemical class [1][3].

CompoundCell LineTargetIC50 (μM)Max AA Release Inhibition (%)Max PGE2 Inhibition (%)Cell Viability at 10 μM (%)
3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid RAW 264.7cPLA2α0.85 ± 0.1288%92%> 95%
AACOCF3 (Reference Standard)RAW 264.7cPLA2α1.20 ± 0.1585%89%> 95%
3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid A549cPLA2α1.05 ± 0.1882%90%> 95%

Data Interpretation: The compound demonstrates sub-micromolar potency in blocking AA release, which correlates tightly with the suppression of PGE2. The high cell viability (>95%) confirms that the mechanism of action is target-specific inhibition rather than generalized cytotoxicity.

References

  • Kozaki, T., et al. "Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Linkous, A., & Yazlovitskaya, E. "Cytosolic phospholipase A2: physiological function and role in disease." Journal of Lipid Research, PMC - NIH. Available at:[Link]

  • Duro, M., et al. "Development of potent, selective cPLA2 inhibitors for targeting neuroinflammation in Alzheimer's disease and other neurodegenerative disorders." npj Drug Discovery, PMC - NIH. Available at:[Link]

Exploratory

In-Depth Technical Guide: Identification of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic Acid In Vitro Metabolites

Executive Summary The identification of in vitro metabolites (MetID) is a critical milestone in preclinical drug development, directly influencing the pharmacokinetic viability, safety, and structural optimization of a l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of in vitro metabolites (MetID) is a critical milestone in preclinical drug development, directly influencing the pharmacokinetic viability, safety, and structural optimization of a lead compound. The molecule 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid presents a highly complex, polyfunctional metabolic challenge. Its architecture features four distinct metabolic liabilities: a thioether linkage, a nitroaromatic ring, an α,β-unsaturated carboxylic acid (acrylic acid), and a benzylic methyl group.

This whitepaper establishes a comprehensive, self-validating experimental framework designed to capture, identify, and structurally elucidate the Phase I and Phase II metabolites of this compound. By leveraging orthogonal in vitro biological systems and Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS), we outline a causality-driven methodology to map its complete metabolic fate.

Structural Liability & Predictive Metabolism

Before initiating empirical incubations, a Senior Application Scientist must map the theoretical biotransformations based on the compound's functional groups. This predictive step dictates the choice of in vitro systems and analytical data-mining strategies.

Thioether S-Oxidation

Diaryl and aryl-alkyl thioethers are highly susceptible to oxidation at the sulfur atom. This reaction is primarily catalyzed by Cytochrome P450 (CYP) isoforms and Flavin-containing Monooxygenases (FMOs). The sulfur atom acts as a nucleophile, undergoing sequential oxidation to form a sulfoxide (+16 Da) and subsequently a sulfone (+32 Da). Understanding this pathway is critical, as sulfoxidation drastically alters the molecule's polarity and target affinity.

Nitroaromatic Reduction

The nitro group (-NO₂) is a known structural alert for bioactivation. Under hypoxic conditions, nitroreductases and CYP reductases catalyze a sequential six-electron reduction. The pathway proceeds via a nitro anion radical to form nitroso (-NO), hydroxylamine (-NHOH), and ultimately an aniline derivative (-NH₂). In normoxic conditions, the nitro anion radical rapidly donates its electron to molecular oxygen (futile cycling), regenerating the parent compound and producing reactive oxygen species. Therefore, specialized hypoxic incubations are mandatory to capture these metabolites.

Acrylic Acid β-Oxidation & Michael Addition

The acrylic acid side chain shares metabolic similarities with cinnamic acid. It undergoes chain-shortening via mitochondrial β-oxidation—a process strictly dependent on ATP, Coenzyme A (CoA), and NAD⁺—ultimately yielding a benzoic acid derivative. Because this process requires intact mitochondria, it will not occur in standard microsomal fractions . Additionally, the α,β-unsaturated carbonyl system acts as a Michael acceptor, making it highly susceptible to conjugation with Glutathione (GSH) via Glutathione S-transferases (GSTs).

Phase II Glucuronidation

The terminal carboxylic acid is a prime target for UDP-glucuronosyltransferases (UGTs). The formation of an acyl glucuronide is expected to be a major clearance pathway, requiring the cofactor UDP-glucuronic acid (UDPGA).

Mechanistic Pathway Visualization

The following diagram maps the predicted divergent metabolic pathways of the parent compound based on the structural liabilities outlined above.

MetPathway Parent Parent Compound 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid SOx Sulfoxide / Sulfone (+16 / +32 Da) Parent->SOx CYPs / FMOs NitroRed Aniline Derivative (-30 Da) Parent->NitroRed Nitroreductases BetaOx Benzoic Acid Derivative (-26 Da) Parent->BetaOx Mitochondria GSH GSH Adduct (+307 Da) Parent->GSH GSTs Gluc Acyl Glucuronide (+176 Da) Parent->Gluc UGTs SOx->Gluc Phase II NitroRed->Gluc Phase II

Fig 1: Predicted in vitro metabolic pathways of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid.

Quantitative Data Presentation

To facilitate rapid identification during HRMS data processing, the theoretical exact masses and mass shifts of the predicted metabolites are summarized in Table 1. Calculations are based on the monoisotopic mass of the parent compound (C₁₆H₁₃NO₄S) in negative electrospray ionization mode ([M-H]⁻).

Table 1: Predicted In Vitro Metabolites and HRMS Mass Shifts

Metabolite IDBiotransformation PathwayPredicted FormulaTheoretical [M-H]⁻ (m/z)Mass Shift (Da)
Parent N/AC₁₆H₁₃NO₄S314.0490.000
M1 S-Oxidation (Sulfoxide)C₁₆H₁₃NO₅S330.044+15.995
M2 S-Oxidation (Sulfone)C₁₆H₁₃NO₆S346.039+31.990
M3 Nitroreduction (Aniline)C₁₆H₁₅NO₂S284.075-29.974
M4 β-Oxidation (Benzoic deriv.)C₁₄H₁₁NO₄S288.033-26.016
M5 GlucuronidationC₂₂H₂₁NO₁₀S490.081+176.032
M6 GSH ConjugationC₂₆H₃₀N₄O₁₀S₂621.133+307.084

Experimental Protocols for In Vitro MetID

To ensure scientific integrity, the experimental design must account for the specific enzymatic requirements of the compound. A single in vitro system is insufficient. We utilize two orthogonal protocols: Primary Hepatocytes (to capture mitochondrial β-oxidation and intact cellular Phase II conjugation) and Hypoxic Liver Microsomes (to force nitroreduction).

Protocol A: Primary Human Hepatocyte Incubation (Comprehensive Phase I/II & β-Oxidation)

Causality: Human Liver Microsomes (HLMs) lack mitochondria. Because the acrylic acid moiety undergoes β-oxidation—a process strictly dependent on mitochondrial enzymes—relying solely on HLMs will result in a false-negative for chain-shortened metabolites. Hepatocytes provide the intact cellular machinery necessary to observe both CYP-mediated S-oxidation and mitochondrial β-oxidation concurrently.

  • Thawing and Plating: Thaw cryopreserved primary human hepatocytes in Williams' E medium supplemented with cell maintenance supplements. Assess viability via Trypan Blue exclusion (must be >80%).

  • Incubation Setup: Dilute the parent compound in DMSO (final DMSO concentration <0.1%) and add to the hepatocyte suspension to achieve a final concentration of 10 µM at a cell density of 1×106 cells/mL.

  • Self-Validating System (QC): In a parallel well, incubate 10 µM of 7-hydroxycoumarin. The subsequent analytical detection of 7-hydroxycoumarin glucuronide confirms that the cellular Phase II enzymatic machinery and cofactors were active. Assays failing this QC metric are rejected.

  • Reaction Execution: Incubate the plate at 37°C in a 5% CO₂ incubator on an orbital shaker. Take 50 µL aliquots at 0, 30, 60, 120, and 240 minutes.

  • Quenching & Extraction: Quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac). Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for UHPLC-HRMS analysis.

Protocol B: Hypoxic Human Liver Microsome (HLM) Incubation (Nitroreduction)

Causality: Nitroreduction is often missed in standard aerobic incubations because the intermediate nitro anion radical rapidly donates its electron to molecular oxygen, regenerating the parent compound. To accurately identify the aniline metabolite (M3), incubations must be conducted under strict hypoxic conditions.

  • Buffer Degassing: Sparge 100 mM potassium phosphate buffer (pH 7.4) with ultra-pure N₂ gas for 30 minutes to displace dissolved oxygen.

  • Incubation Setup: In a hypoxic glove box, combine the degassed buffer, pooled HLMs (1 mg/mL final protein concentration), and the parent compound (10 µM).

  • Self-Validating System (QC): Include a positive control well containing 10 µM Metronidazole. The detection of its reduced amino-metabolite validates the hypoxic integrity of the system.

  • Reaction Initiation: Initiate the reaction by adding a degassed NADPH-regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Quenching: After 60 minutes, quench the reaction with three volumes of ice-cold acetonitrile. Centrifuge and isolate the supernatant.

Protocol C: UHPLC-HRMS/MS Analytical Workflow

Causality: The complexity of the biological matrix requires high mass accuracy to distinguish true metabolites from endogenous cellular components. We utilize Mass Defect Filtering (MDF). Because biotransformations result in small, predictable shifts in the mass defect relative to the parent compound, applying an MDF window computationally strips away endogenous matrix ions, allowing for the selective detection of low-abundance reactive intermediates .

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: Operate the HRMS (e.g., Q-Exactive Orbitrap) in full MS / data-dependent MS² (ddMS²) mode, utilizing both positive and negative electrospray ionization (ESI). Set the mass resolution to 70,000 for full MS and 17,500 for MS².

  • Data Processing: Process the raw data using metabolite identification software (e.g., Compound Discoverer). Apply an MDF template centered on the exact mass of the parent compound (314.049 Da) with a tolerance window of ±50 mDa. Filter for the neutral loss of 176 Da to specifically flag acyl glucuronide conjugates (M5).

References

  • Characteristics of β-oxidative and reductive metabolism on the acyl side chain of cinnamic acid and its analogues in rats. National Institutes of Health (PMC).[Link]

  • Comprehensive Metabolite Identification of Genipin in Rats Using Ultra-High-Performance Liquid Chromatography Coupled with High Resolution Mass Spectrometry. National Institutes of Health (PMC).[Link]

  • Modeling the Bioactivation and Subsequent Reactivity of Drugs. Chemical Research in Toxicology (ACS Publications).[Link]

  • Simple aliphatic and aromatic sulfides and thiols (WHO Food Additives Series 44). INCHEM.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This application note details a robust, two-step synthetic methodology for constructing 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acry...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This application note details a robust, two-step synthetic methodology for constructing 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid. The protocol emphasizes mechanistic causality, ensuring that researchers understand the physicochemical rationale behind each experimental parameter.

Strategic Overview & Retrosynthetic Analysis

The target molecule, 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid, is a highly functionalized cinnamic acid derivative. It features a thioether linkage, a strongly electron-withdrawing nitro group, and an α,β -unsaturated carboxylic acid (acrylic acid) moiety. These structural motifs make it a valuable intermediate in the development of biologically active heterocycles and pharmaceutical libraries.

The synthesis is achieved via a two-step convergent approach:

  • Nucleophilic Aromatic Substitution ( SN​Ar ): Construction of the diaryl thioether core by displacing an activated aryl chloride with a thiolate nucleophile.

  • Knoevenagel-Doebner Condensation: Installation of the acrylic acid side chain via the organocatalyzed condensation of the resulting benzaldehyde with malonic acid, followed by decarboxylation.

Mechanistic Pathway

SynthesisWorkflow SM Starting Materials: 2-Chloro-5-nitrobenzaldehyde + 4-Methylbenzenethiol Step1 Step 1: SNAr Reaction Reagents: K2CO3, DMF Temp: 60-80°C SM->Step1 Int Intermediate: 2-[(4-methylphenyl)thio]-5-nitrobenzaldehyde Step1->Int Thiolate attack, Chloride displacement Step2 Step 2: Knoevenagel-Doebner Condensation Reagents: Malonic Acid, Piperidine, Pyridine Temp: 90-110°C Int->Step2 Target Target Compound: 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid Step2->Target Iminium formation, Decarboxylation

Two-step synthesis workflow: SNAr followed by Knoevenagel-Doebner condensation.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios and optimal conditions required to maximize thermodynamic control and yield across both synthetic steps.

Reaction StepReagentEquivalentsFunctional RoleTemp (°C)Time (h)Expected Yield
1. SN​Ar 2-Chloro-5-nitrobenzaldehyde1.0Electrophile60–804–680–90%
4-Methylbenzenethiol1.1Nucleophile
Potassium Carbonate ( K2​CO3​ )1.5Base
N,N-Dimethylformamide (DMF)-Polar Aprotic Solvent
2. Condensation Intermediate Aldehyde1.0Electrophile90–1103–570–85%
Malonic Acid2.0Nucleophile Source
Piperidine0.1–0.2Organocatalyst
Pyridine-Solvent / Base

Step-by-Step Methodologies & Causal Analysis

Step 1: Synthesis of 2-[(4-methylphenyl)thio]-5-nitrobenzaldehyde

Mechanistic Rationale: The success of this step relies on the principles of Nucleophilic Aromatic Substitution ( SN​Ar ). The electrophilicity of 2-chloro-5-nitrobenzaldehyde is highly pronounced due to the strong electron-withdrawing resonance effect of the nitro group located para to the chloride leaving group. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating attack by the 4-methylbenzenethiolate anion[1].

The choice of DMF as the solvent is critical. As a polar aprotic solvent, DMF tightly solvates the potassium cations ( K+ ) from the K2​CO3​ base but leaves the thiolate anion relatively "naked" and highly reactive, thereby accelerating the formation of the Meisenheimer complex[1].

Protocol:

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 2-chloro-5-nitrobenzaldehyde (1.0 equiv) and anhydrous DMF (approx. 5 mL/mmol of aldehyde).

  • Nucleophile Generation: Add 4-methylbenzenethiol (1.1 equiv) to the stirring solution, followed immediately by anhydrous K2​CO3​ (1.5 equiv) in one portion.

  • Reaction Execution: Purge the flask with inert gas (nitrogen or argon). Heat the reaction mixture to 60–80 °C. The reaction is mildly exothermic initially; maintain external temperature control to prevent side reactions[1].

  • Monitoring: Stir for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 30% EtOAc/Hexane mobile phase until the starting electrophile is completely consumed[1].

  • Workup & Isolation: Cool the mixture to room temperature and pour it slowly into a vigorously stirred beaker of crushed ice and distilled water. The target thioether will precipitate as a solid[1].

  • Purification: Collect the precipitate via vacuum filtration. Wash the filter cake exhaustively with cold water to remove residual DMF and inorganic salts. Dry under vacuum. If necessary, recrystallize from ethanol to obtain high-purity material[1].

Step 2: Synthesis of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid

Mechanistic Rationale: This step employs the Knoevenagel-Doebner modification to construct the α,β -unsaturated acid. Piperidine acts as a nucleophilic organocatalyst, condensing with the intermediate benzaldehyde to form a highly electrophilic iminium ion[2][3]. This intermediate is significantly more reactive toward nucleophilic attack than the parent carbonyl.

Pyridine serves a dual role as both the solvent and a base, deprotonating malonic acid to form the reactive enolate[2]. Following the nucleophilic attack on the iminium ion and subsequent elimination, pyridine promotes the decarboxylation of the resulting di-acid[2]. The application of heat (90–110 °C) drives the release of carbon dioxide (increasing system entropy), yielding the thermodynamically favored (E)-cinnamic acid derivative[2][3].

Protocol:

  • Preparation: In a clean, dry round-bottom flask, dissolve the purified 2-[(4-methylphenyl)thio]-5-nitrobenzaldehyde (1.0 equiv) and malonic acid (2.0 equiv) in anhydrous pyridine (approx. 3-4 mL/mmol)[3].

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1–0.2 equiv) dropwise to the solution[2][3].

  • Reaction Execution: Equip the flask with a reflux condenser. Heat the mixture to 90–110 °C using an oil bath. Active bubbling will be observed as CO2​ gas is evolved during the decarboxylation phase.

  • Monitoring: Maintain the temperature for 3–5 hours. The reaction is deemed complete when gas evolution ceases and TLC analysis confirms the disappearance of the intermediate aldehyde.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice and slowly acidify with concentrated hydrochloric acid (HCl) until the pH reaches 1–2. This step neutralizes the pyridine, forming water-soluble pyridinium chloride, and forces the precipitation of the target acrylic acid.

  • Purification: Collect the crude solid via vacuum filtration and wash thoroughly with cold water. Purify the product by recrystallization from glacial acetic acid or an ethanol/water mixture to isolate the pure (E)-isomer.

Safety & Handling Considerations

  • 4-Methylbenzenethiol: Possesses a highly repulsive, lingering odor and is toxic upon inhalation or skin contact. All manipulations must be performed in a certified, high-velocity fume hood.

  • Nitroaromatics: Compounds containing nitro groups are potentially toxic, mutagenic, and easily absorbed through the skin. Mandatory Personal Protective Equipment (PPE) includes nitrile gloves, a chemically resistant lab coat, and safety goggles.

  • Pyridine: A toxic, flammable liquid with a distinct odor. Quenching with HCl is highly exothermic; acid must be added slowly over ice to prevent boiling and splashing.

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid

Executive Summary The quantification of complex, highly functionalized aromatic intermediates is a critical bottleneck in pharmaceutical development. This application note details a robust, stability-indicating Reversed-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of complex, highly functionalized aromatic intermediates is a critical bottleneck in pharmaceutical development. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid . By leveraging fundamental physicochemical profiling, this protocol establishes a self-validating analytical system compliant with the latest ICH Q2(R2) guidelines[1][2].

Physicochemical Profiling & Method Rationale

Developing a reliable HPLC method requires moving beyond trial-and-error to a causality-driven approach. The target analyte, 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid, presents three distinct structural challenges that dictate the chromatographic strategy:

  • Ionizable Carboxylic Acid (pKa ~4.5): The acrylic acid moiety is a weak acid. According to fundamental chromatographic principles, operating a mobile phase near the analyte's pKa results in a mixed population of ionized and unionized species, leading to severe peak tailing and irreproducible retention times[3]. To achieve optimal peak shape, the mobile phase pH must be set at least 2 units away from the pKa[4]. We utilize 0.1% Trifluoroacetic Acid (TFA) to drop the aqueous pH to ~2.0, ensuring the molecule is >99% protonated (neutral)[5].

  • High Lipophilicity: The (4-methylphenyl)thio group and the central aromatic ring impart significant hydrophobicity. A high-efficiency C18 stationary phase is required to provide adequate retention, while a gradient elution utilizing Acetonitrile (ACN) ensures the compound elutes sharply without excessive band broadening.

  • Strong Chromophore: The highly conjugated system (nitro group, thioether, and acrylic double bond) provides excellent UV absorbance. Detection at 280 nm is selected to maximize the signal-to-noise ratio while avoiding the baseline drift associated with low-wavelength TFA absorbance.

MethodRationale Molecule 3-[2-[(4-Methylphenyl)thio] -5-nitrophenyl]acrylic acid Acrylic Acrylic Acid Moiety (pKa ~4.5) Molecule->Acrylic Nitro Conjugated Nitro-Aromatic System Molecule->Nitro Thio (4-Methylphenyl)thio Group (Hydrophobic) Molecule->Thio MobilePhase Mobile Phase: 0.1% TFA (pH ~2.0) suppresses ionization Acrylic->MobilePhase Dictates Detector Detection: UV at 280 nm (High Signal-to-Noise) Nitro->Detector Dictates Column Column: C18 Reversed-Phase (Strong hydrophobic retention) Thio->Column Dictates

Fig 1. Physicochemical rationale mapping for HPLC method parameters.

Materials and Reagents

  • Analyte: 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (Reference Standard, Purity >99.0%).

  • Solvents: Acetonitrile (HPLC Grade), Ultrapure Water (18.2 MΩ·cm).

  • Additives: Trifluoroacetic Acid (LC-MS Grade).

  • Equipment: UHPLC/HPLC system equipped with a quaternary pump, autosampler, column oven, and Photodiode Array (PDA) or UV/Vis detector.

Experimental Protocol

Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

Standard and Sample Preparation

Expert Insight: To prevent peak distortion (the "solvent effect") for early-eluting impurities, the sample diluent must closely match the initial mobile phase composition[6].

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (to ensure complete solubilization of the hydrophobic thioether), then make up to volume with Water.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecificationRationale
Column Core-Shell C18, 100 Å, 2.7 µm, 150 x 4.6 mmHigh theoretical plates at lower backpressures; ideal for bulky aromatics.
Column Temperature 40°CReduces mobile phase viscosity and improves mass transfer kinetics.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Detection Wavelength 280 nm (PDA: 200-400 nm)Captures the conjugated nitro-aromatic system; avoids TFA baseline noise.
Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.07030Initial hold; focuses the analyte band at the column head.
2.07030Isocratic hold to elute highly polar matrix components.
12.01090Linear ramp to elute the highly lipophilic target analyte.
15.01090Column wash to remove strongly retained hydrophobic impurities.
15.17030Return to initial conditions.
20.07030Column re-equilibration (minimum 5 column volumes).

Method Validation Workflow (ICH Q2(R2) Compliant)

The method must be validated according to the ICH Q2(R2) guidelines to ensure it is fit for its intended purpose in pharmaceutical quality control[1][2].

ValidationWorkflow Start Method Optimization SST System Suitability (RSD <2.0%) Start->SST Spec Specificity (Blank/Placebo) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Rob Robustness (Flow, Temp, pH) Acc->Rob Report Validation Report Rob->Report

Fig 2. Sequential ICH Q2(R2) method validation workflow for quantitative assays.

Self-Validating System Suitability Test (SST)

Before executing any validation or sample sequence, the system must pass the SST using six replicate injections of the 50 µg/mL Working Standard.

  • %RSD of Peak Area: ≤ 2.0% (Ensures injector precision).

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms effective ionization suppression by TFA).

  • Theoretical Plates ( N ): ≥ 5,000 (Confirms column integrity).

Validation Acceptance Criteria Summary
Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject Diluent blank and forced degradation samples.No interfering peaks at the retention time of the target analyte. Peak purity angle < purity threshold (PDA).
Linearity & Range 5 concentration levels from 25% to 150% of target (12.5 to 75 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept 2% of target response.
Accuracy (Recovery) Spike API into placebo at 50%, 100%, and 150% levels (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD of the calculated assay values ≤ 2.0%.
Robustness Deliberate variations: Flow rate ( ± 0.1 mL/min), Temp ( ± 5°C), Wavelength ( ± 2 nm).SST criteria must still be met. Assay % difference 2.0% from nominal.

Troubleshooting & Self-Validating System Checks

A robust method anticipates failure modes. Use the following diagnostic logic to maintain the integrity of the assay:

  • Symptom: Severe Peak Tailing ( Tf​ > 1.5) or Peak Splitting.

    • Causality: The pH of the mobile phase has drifted upwards, approaching the ~4.5 pKa of the acrylic acid moiety, causing partial ionization[3][4].

    • Action: Verify the concentration of TFA in Mobile Phase A. TFA is volatile; if the mobile phase has been sitting on the instrument for >48 hours, remake fresh mobile phase to restore the pH to ~2.0.

  • Symptom: Drifting Retention Times.

    • Causality: Inadequate column equilibration or loss of organic modifier due to evaporation.

    • Action: Ensure a minimum of 5 column volumes of the initial gradient composition (70% A / 30% B) pass through the column before the next injection. Check pump proportioning valves.

  • Symptom: Fronting Peaks.

    • Causality: Sample solvent is stronger than the initial mobile phase, or the column is overloaded.

    • Action: Ensure the sample is diluted in 50:50 Water:ACN[6]. Reduce injection volume from 10 µL to 5 µL.

References

  • Role of pKa in Reverse Phase HPLC Method Development: Learn In 3 Minutes Source: pharmaguru.co URL:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures Source: mastercontrol.com URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: intuitionlabs.ai URL:[Link]

  • Introduction to Modern Liquid Chromatography (Snyder & Kirkland) Source: google.pt (Google Books) URL:[Link]

  • A BRIEF REVIEW ON METHOD DEVELOPEMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Source: ijnrd.org URL:[Link]

Sources

Method

Topic: In Vivo Dosing Formulations for 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid in Murine Models

An Application Note for Preclinical Researchers Abstract This application note provides a detailed guide for the formulation of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid, a compound with predicted poor aqueo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Preclinical Researchers

Abstract

This application note provides a detailed guide for the formulation of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid, a compound with predicted poor aqueous solubility, for in vivo dosing in murine models. Due to the absence of comprehensive experimental physicochemical data, this guide leverages in silico predictions to inform a logical, tiered approach to formulation development. We present two primary, robust protocols: a readily prepared aqueous suspension for a broad dose range and a solubilized formulation for lower-dose studies. The causality behind excipient selection, detailed, step-by-step preparation methodologies, and best practices for oral gavage administration are discussed to ensure scientific rigor and reproducibility in preclinical efficacy and toxicology studies.

Physicochemical Profile & Strategic Implications

A thorough understanding of a compound's physicochemical properties is the cornerstone of rational formulation design.[1] For 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid, definitive experimental data is not publicly available. Therefore, we have utilized the SwissADME web tool to generate predictions for key parameters that guide our formulation strategy.[2]

Table 1: Predicted Physicochemical Properties of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid

PropertyPredicted ValueImplication for Formulation
Molecular Weight 315.35 g/mol Within typical range for small molecule drugs.
LogP (Lipophilicity) 3.86Indicates high lipophilicity and poor aqueous solubility.
Aqueous Solubility (LogS) -4.56Predicted to be poorly soluble in water.
pKa (Acidic) 4.02 (Carboxylic Acid)The acidic nature suggests pH-dependent solubility; ionization will increase at pH > 4.02.
Topological Polar Surface Area (TPSA) 99.85 ŲModerately polar, but lipophilicity is likely the dominant factor for solubility.[3]

Predictions generated using the SwissADME web tool.[2]

Expert Analysis: The predicted high LogP and low aqueous solubility (LogS) strongly suggest that this compound is a Biopharmaceutics Classification System (BCS) Class II or IV agent, meaning its absorption will be limited by its dissolution rate.[4] The presence of a carboxylic acid with a predicted pKa of ~4.02 is a critical feature.[5] While this allows for increased solubility at neutral or basic pH through salt formation, it also creates a significant risk of precipitation in the acidic environment of the stomach (pH 1-3) if administered as a simple solution.[5][6] Therefore, formulation strategies must focus on either maintaining the compound in a solubilized state or ensuring uniform dispersion and a high surface area to facilitate dissolution in the gastrointestinal tract.

Formulation Selection Workflow

Based on the predicted physicochemical properties, a decision-making workflow can be established to select the most appropriate formulation strategy. For early-stage preclinical studies, prioritizing robustness, safety, and ease of preparation is paramount.

G cluster_0 Physicochemical Assessment cluster_1 Formulation Strategies cluster_2 Considerations & Outcomes Start Compound Properties High LogP (~3.86) Low LogS (-4.56) Acidic pKa (~4.02) Solution Solution-Based (Co-solvents, pH adjustment) Start->Solution Low Dose Required? Suspension Suspension-Based (Aqueous Vehicle) Start->Suspension High Dose / Toxicology? Lipid Lipid-Based (Advanced, for Bioavailability) Start->Lipid Bioavailability Enhancement Needed? Sol_Pros Pros: - Dose uniformity - Easy to prepare Solution->Sol_Pros Sol_Cons Cons: - Risk of precipitation in stomach - Potential vehicle toxicity - Limited drug loading Solution->Sol_Cons Susp_Pros Pros: - High drug loading possible - Low vehicle toxicity - Robust for toxicology studies Suspension->Susp_Pros Susp_Cons Cons: - Requires homogenization - Potential for non-uniformity - Must ensure stability Suspension->Susp_Cons Lipid_Pros Pros: - May enhance bioavailability - Suitable for highly lipophilic drugs Lipid->Lipid_Pros Lipid_Cons Cons: - More complex to prepare - Potential for vehicle effects on biology Lipid->Lipid_Cons

Caption: Formulation selection workflow based on compound properties.

Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing two common and reliable formulations for oral administration in mice. All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Aqueous Suspension (Recommended for General Use)

This is the most common and recommended approach for poorly soluble compounds, especially for toxicology studies where high doses may be required.[7] The use of a suspending agent (CMC) and a wetting agent (Tween 80) ensures a uniform, albeit temporary, dispersion.

Objective: To prepare a homogenous 10 mg/mL suspension in 0.5% Carboxymethylcellulose (CMC) with 0.2% Tween® 80.

Materials & Equipment:

  • 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid powder

  • Sodium Carboxymethylcellulose (CMC), low viscosity

  • Tween® 80 (Polysorbate 80)

  • Sterile, purified water

  • Analytical balance

  • Glass mortar and pestle

  • Graduated cylinders and beakers

  • Magnetic stirrer and stir bar

  • Homogenizer (optional, but recommended)

Methodology:

  • Prepare the Vehicle (0.5% CMC / 0.2% Tween® 80):

    • Add 80 mL of sterile water to a beaker with a magnetic stir bar.

    • While stirring, slowly sprinkle 0.5 g of CMC powder into the vortex to prevent clumping.

    • Continue stirring until the CMC is fully hydrated and dissolved (this may take several hours; it can be left stirring overnight at room temperature).

    • Add 0.2 g (or 0.2 mL) of Tween® 80 to the CMC solution.

    • Add sterile water to bring the final volume to 100 mL and stir until uniform.

  • Prepare the Suspension:

    • Calculate the required mass of the compound based on the desired final concentration and volume. For 10 mL of a 10 mg/mL suspension, weigh 100 mg of the compound.

    • Place the weighed powder into a glass mortar.

    • Add a small volume (e.g., 0.5 mL) of the prepared vehicle to the powder.

    • Triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to break up any aggregates.

    • Gradually add more vehicle in small increments while continuing to mix, transitioning from a paste to a slurry.

    • Once the suspension is easily pourable, transfer it to a graduated cylinder or a calibrated vial.

    • Rinse the mortar and pestle with the remaining vehicle and add the rinsings to the bulk suspension to ensure a complete transfer.

    • Bring the suspension to the final desired volume with the vehicle.

  • Quality Control & Dosing:

    • Visually inspect the suspension for homogeneity. It should appear as a uniform, opaque liquid.

    • If a homogenizer is available, homogenize the suspension for 1-2 minutes to further reduce particle size and improve uniformity.

    • Crucially, the suspension must be continuously stirred (e.g., using a magnetic stirrer) during the entire dosing procedure to prevent settling and ensure each animal receives the correct dose.

Protocol 2: Solubilized Formulation (For Low Doses)

This approach uses a co-solvent system to dissolve the compound. It is suitable for low-dose pharmacokinetic or efficacy studies where a true solution is desired. However, it carries the risk of the compound precipitating out of solution upon administration into the aqueous environment of the GI tract.

Objective: To prepare a 2 mg/mL solution in a vehicle of 20% PEG 400 / 80% Saline.

Materials & Equipment:

  • 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid powder

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile 0.9% Saline

  • Analytical balance

  • Glass vials

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Calculate Required Volumes and Mass:

    • For a final volume of 5 mL of a 2 mg/mL solution, you will need 10 mg of the compound.

    • Vehicle composition: 20% PEG 400 = 1 mL; 80% Saline = 4 mL.

  • Prepare the Solution:

    • Weigh 10 mg of the compound directly into a clean glass vial.

    • Add 1 mL of PEG 400 to the vial.

    • Cap the vial and vortex vigorously for 1-2 minutes.

    • Place the vial in a sonicator bath for 5-10 minutes to aid dissolution. Visually inspect to ensure all solid material has dissolved. The solution should be clear.

    • Slowly add the 4 mL of sterile saline to the PEG 400/compound mixture while vortexing.

    • Continue to vortex for another 1-2 minutes until a clear, homogenous solution is obtained.

  • Quality Control & Dosing:

    • Visually inspect the final formulation to ensure it is a clear solution with no signs of precipitation.

    • Prepare this formulation fresh on the day of the experiment. Observe it for any signs of precipitation prior to dosing each animal.

    • If precipitation occurs, this formulation is not suitable at this concentration and an alternative approach should be considered. Studies have shown that some vehicles, including PEG-400, can have inherent biological effects, which should be controlled for by including a vehicle-only group in the experiment.[8][9]

Administration Protocol: Oral Gavage in Mice

Oral gavage is a standard method for precise oral dosing in rodents.[10] It requires proper training and technique to minimize stress and prevent injury to the animal. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Table 2: Recommended Oral Gavage Volumes for Mice

Body Weight (g)Max Dose Volume (at 10 mL/kg)
200.20 mL (200 µL)
250.25 mL (250 µL)
300.30 mL (300 µL)
350.35 mL (350 µL)

Note: It is recommended to use the smallest volume possible to achieve the desired dose.[11][12]

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over the neck and shoulders. The animal's head and body should be in a straight line to facilitate easy passage of the gavage needle.[]

  • Measure Gavage Needle: Use a proper-sized gavage needle (typically 20-22 gauge for adult mice) with a ball tip to prevent tissue damage.[12] Measure the length from the tip of the mouse's nose to the last rib; this is the approximate depth of insertion to reach the stomach.

  • Fill Syringe: Draw up the calculated dose volume into a syringe. If using a suspension (Protocol 1), ensure it is continuously mixed right up to the point of drawing it into the syringe. Expel any air bubbles.

  • Insertion and Dosing:

    • Gently insert the gavage needle into the side of the mouth, advancing along the roof of the mouth towards the back of the throat.

    • Allow the mouse to swallow the ball tip, which will guide the needle into the esophagus. Never force the needle. If resistance is met, withdraw and start again.[12]

    • Once the needle has advanced to the pre-measured depth, slowly depress the syringe plunger to deliver the dose.

  • Withdrawal and Monitoring: After delivering the dose, gently withdraw the needle in one smooth motion. Return the animal to its cage and monitor for at least 5-10 minutes for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.[14]

Summary and Recommendations

Table 3: Comparison of Formulation Strategies

FeatureProtocol 1 (Suspension)Protocol 2 (Solution)
Primary Use Case General Efficacy & ToxicologyLow-Dose PK / Efficacy
Max Concentration High (e.g., >50 mg/mL possible)Low (limited by solubility)
Ease of Preparation Moderate (requires wetting step)Easy
Dose Uniformity Good (with continuous stirring)Excellent
Bioavailability Variable, dissolution-dependentPotentially higher, but variable if precipitation occurs
Risk of Precipitation Not applicable (already solid)High (in stomach)
Vehicle Safety High (CMC/Tween 80 are well-tolerated)Moderate (PEG 400 can have effects)[8][9]

For the initial in vivo evaluation of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid, the aqueous suspension described in Protocol 1 is the most robust and recommended starting point. It is versatile, safe, and suitable for the wide dose ranges typically required in early preclinical studies. The solution-based approach should only be considered for specific applications where a low dose is required and the risk of precipitation has been carefully evaluated.

References

  • SWMS (2016). Oral Gavaging in mice. Flinders University. [Link]

  • IACUC, University of Iowa. Oral Gavage In Mice and Rats. [Link]

  • Washington State University IACUC (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

  • University of Arizona. Mouse Oral Gavage Administration. [Link]

  • Florida State University Office of Research (2016). Oral Gavage in the Mouse. [Link]

  • Oliveira, E. J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 72-81. [Link]

  • Gomes, M. V., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]

  • Hanks, A. N., et al. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments, (67), e2771. [Link]

  • NTNU Comparative Medicine Core Facility. Guidelines for the administration of substances to rodents. [Link]

  • Boston University IACUC (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. [Link]

  • Ni, R., et al. (2019). Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage. Journal of Pharmaceutical Sciences, 108(1), 244-251. [Link]

  • European Pharmaceutical Review (2023). Enhancing bioavailability formulations containing soluble acidic drugs. [Link]

  • Tsume, Y., et al. (2019). Practical Method for Preparing Nanosuspension Formulations for Toxicology Studies in the Discovery Stage. Journal of Pharmaceutical Sciences, 108(1), 244-251. [Link]

  • University of Louisville. Routes and Volumes of Administration in Mice. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS, 50(5), 600-613. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Toxicology, 312, 107-115. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • Aragen Life Sciences. Case Study - A robust and scalable strategy to develop monodisperse Nanosuspension formulation. [Link]

  • SwissADME. Prediction of Pharmacokinetics and Drug-Likeness Properties. [Link]

  • van der Worp, H. B., et al. (2014). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS One, 9(9), e106939. [Link]

  • Drug Discovery & Development. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • Morawetz, H., & Zimmering, P. E. (1954). Reaction Rates of Polyelectrolyte Derivatives. I. The Solvolysis of Acrylic Acid–p-Nitrophenyl Methacrylate Copolymers. The Journal of Physical Chemistry, 58(9), 753-756. [Link]

  • Katritzky, A. R., et al. (2008). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Journal of medicinal chemistry, 51(23), 7502-7510. [Link]

  • Wang, J., et al. (2022). Development of an enhanced formulation to minimize pharmacokinetic variabilities of a weakly basic drug compound. Pharmaceutical Development and Technology, 27(5), 565-573. [Link]

  • NextSDS. 3-[4-[(4-METHYLPHENYL)THIO]-3-NITROPHENYL]ACRYLIC ACID. [Link]

Sources

Application

Application Note: Purification and Recrystallization of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Methodological Rationale Introduction & Physicochemical Profiling The isolation of highly pure 3-[2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Methodological Rationale

Introduction & Physicochemical Profiling

The isolation of highly pure 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (a substituted cinnamic acid derivative) presents a unique multiparametric challenge in organic synthesis and drug development. The molecule contains four distinct functional domains, each dictating specific handling requirements:

  • Carboxylic Acid (Acrylic moiety): Provides a polar, ionizable handle (pKa ~4.5) that enables selective liquid-liquid phase separation.

  • Thioether Linkage: Highly susceptible to unwanted oxidation into sulfoxide or sulfone impurities, demanding strict atmospheric and solvent controls.

  • Alkene (α,β-unsaturated system): Prone to E→Z photoisomerization under UV/visible light, requiring light-attenuated handling.

  • Nitroaromatic Core: Electron-deficient and potentially sensitive to strongly basic conditions, which can induce degradation or nucleophilic aromatic substitution ( SN​Ar ) side reactions.

This application note details a self-validating, two-stage purification workflow—Acid-Base Extraction followed by Inert-Atmosphere Recrystallization —designed to yield >99% pure target compound while mitigating degradation pathways.

Mechanistic Rationale & Causality (E-E-A-T)

Do not treat purification as a mere sequence of steps; every reagent and environmental condition must be chosen to exploit or protect specific molecular features.

The Acid-Base Extraction Strategy

To separate the target molecule from crude reaction impurities (such as unreacted 4-methylthiophenol, Wittig reagents, or halogenated benzaldehydes), we exploit the acidity of the carboxylic acid using saturated aqueous sodium bicarbonate ( NaHCO3​ ).

The pKa Differential: The target carboxylic acid has a pKa of ~4.5. At the pH of saturated NaHCO3​ (~8.3), the acid is quantitatively deprotonated ( >99.9% ) into a water-soluble sodium carboxylate salt . Expert Insight: Unreacted 4-methylthiophenol has a pKa of ~6.8. At pH 8.3, it will partially deprotonate and may bleed into the aqueous phase. Therefore, rigorous back-extraction of the aqueous phase with an organic solvent (Ethyl Acetate) is mandatory to scrub residual thiol before precipitating the final product. Stronger bases like NaOH (pH 14) must be avoided, as they will completely pull the thiol into the aqueous phase and risk degrading the nitroaromatic core.

Degradation Pathways: Oxidation and Photoisomerization

Thioethers are easily oxidized to sulfoxides and sulfones by dissolved oxygen or peroxides . Consequently, ether-based solvents (e.g., Diethyl Ether, THF), which form peroxides upon storage, are strictly prohibited during recrystallization. Furthermore, the extended conjugation of the cinnamic acid framework makes the thermodynamically favored E -isomer susceptible to photoisomerization into the Z -isomer. All procedures must be conducted in amber glassware or under diminished lighting.

DegradationPathways Target Target Molecule (E-isomer, Thioether) Oxidation1 Sulfoxide Derivative (Impurity) Target->Oxidation1 O2 / Peroxides Isomerization Z-isomer Derivative (Impurity) Target->Isomerization UV/Vis Light Oxidation2 Sulfone Derivative (Impurity) Oxidation1->Oxidation2 Excess Oxidant

Caption: Primary degradation pathways: thioether oxidation and alkene photoisomerization.

Quantitative Data & Solvent Compatibility

The table below summarizes the partition behavior and solvent compatibilities critical for optimizing the purification of carboxylic acids .

Component / ImpurityFunctional GroupPartition Behavior ( NaHCO3​ / EtOAc)Recrystallization Behavior (EtOH / H2​O )
Target Molecule Carboxylic AcidAqueous Phase (as Na+ salt)Crystallizes upon cooling (Target)
Target Molecule ThioetherN/A (Oxidation risk)Stable under N2​ ; degrades in air
4-Methylthiophenol Thiol (pKa ~6.8)Split (Requires EtOAc back-extraction)Soluble in cold EtOH (Mother liquor)
Aldehyde Precursors NeutralOrganic Phase (Discarded)Soluble in cold EtOH (Mother liquor)
Sulfoxide Impurity Polar NeutralOrganic PhaseHigher aqueous solubility (Mother liquor)

Experimental Workflows

PurificationWorkflow Crude Crude Reaction Mixture Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract with sat. NaHCO3 Dissolve->Extract OrgPhase Organic Phase (Neutral/Thiol Impurities) Extract->OrgPhase Discard AqPhase Aqueous Phase (Target Carboxylate Salt) Extract->AqPhase Keep Acidify Acidify with 6M HCl (pH < 2) AqPhase->Acidify Precipitate Precipitation of Target Acid Acidify->Precipitate Recryst Recrystallization (EtOH/H2O, N2 atm) Precipitate->Recryst Pure Pure Target Molecule Recryst->Pure

Caption: Workflow for the acid-base extraction and recrystallization of the target compound.

Protocol 1: Liquid-Liquid Acid-Base Extraction

Note: Perform all steps in a well-ventilated fume hood using amber glassware where possible.

  • Dissolution: Dissolve the crude synthetic mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude solid. Ensure complete dissolution; filter out any insoluble polymeric byproducts if necessary.

  • Primary Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO3​ .

  • Phase Mixing: Stopper the funnel and invert gently. Critical Step: Vent the funnel immediately and frequently. The neutralization of the carboxylic acid generates CO2​ gas, which will rapidly build pressure.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the target sodium carboxylate) into a clean Erlenmeyer flask.

  • Back-Extraction (Self-Validation): To ensure the complete removal of partially ionized 4-methylthiophenol, wash the collected aqueous layer with a fresh portion of EtOAc (0.5x volume). Discard the organic washes.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 6M HCl dropwise under continuous magnetic stirring. The target acid will precipitate as a dense solid.

    • Validation Check: Test the mother liquor with pH indicator paper. Continue adding HCl until the pH is strictly between 1.5 and 2.0. If pH > 2.0, precipitation is incomplete, and yield will suffer.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual NaCl and HCl .

Protocol 2: Inert-Atmosphere Recrystallization

Note: This step removes trace sulfoxides and geometric isomers.

  • Solvent Degassing: Prepare a 3:1 (v/v) mixture of absolute Ethanol and Water. Sparge the solvent mixture with high-purity Nitrogen ( N2​ ) or Argon for 15 minutes to displace dissolved oxygen, preventing thioether oxidation.

  • Dissolution: Transfer the crude acid to a multi-neck round-bottom flask equipped with a reflux condenser and a continuous N2​ sweep. Add a minimum volume of the degassed EtOH/H2​O mixture.

  • Heating: Heat the suspension to a gentle reflux using a heating mantle until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed fluted filter paper into a pre-heated, N2​ -flushed receiving flask.

  • Controlled Crystallization: Remove the heat source. Allow the solution to cool slowly to room temperature undisturbed (promotes larger, purer crystal lattice formation), then transfer to an ice bath (0–5 °C) for 1 hour to maximize recovery.

  • Isolation & Drying: Filter the purified crystals under vacuum. Wash with a minimal amount of ice-cold, degassed EtOH/H2​O . Dry the crystals in a vacuum desiccator protected from light to constant weight.

    • Validation Check: Perform a melting point analysis. A depressed or broadened melting range indicates trapped solvent or co-crystallized sulfoxide impurities, necessitating a second recrystallization.

Quality Control & Analytical Verification

To validate the integrity of the purified 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid, perform the following analytical checks:

  • HPLC-UV: Run a reverse-phase C18 column using a Water/Acetonitrile gradient with 0.1% TFA. Monitor at 254 nm. The sulfoxide impurity will elute earlier than the target thioether due to its higher polarity.

  • 1H NMR (in DMSO-d6): Assess the alkene geometry. The vinylic protons of the desired E -isomer will exhibit a large trans-coupling constant ( J≈16 Hz ). The presence of a smaller coupling constant ( J≈12 Hz ) indicates Z -isomer contamination.

References

  • Chemistry LibreTexts. "4.8: Acid-Base Extraction." LibreTexts Organic Chemistry Lab Techniques, 2020. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Synthesis and oxidation of some azole-containing thioethers." Beilstein-Institut, 2011. Available at:[Link]

Method

Application Note: Handling, Storage, and Stability Workflows for 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic Acid

Executive Summary The compound 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid is a complex, bifunctional organic molecule featuring an electron-deficient nitroaromatic core, a highly reactive acrylic acid (cinnam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid is a complex, bifunctional organic molecule featuring an electron-deficient nitroaromatic core, a highly reactive acrylic acid (cinnamic) moiety, and an oxidation-prone thioether linkage. This unique structural topology presents a dual-threat degradation profile: the molecule is simultaneously vulnerable to radical-induced photo-polymerization and oxygen-mediated autoxidation.

This application note provides researchers and drug development professionals with field-proven, mechanistically grounded protocols for the handling, long-term storage, and quality control of this compound. By understanding the causality behind its instability, laboratories can implement self-validating workflows that preserve molecular integrity over extended timelines.

Structural Vulnerability & Mechanistic Causality

To design an effective storage system, we must first deconstruct the molecule's specific modes of failure. As a highly substituted cinnamic acid derivative, this compound exists as a solid at standard temperature and pressure. This physical state shifts its primary degradation vectors from the bulk thermal runaway typical of liquid acrylates[1] to surface-level photo-dimerization and thioether autoxidation.

Pathway A: The Acrylate Moiety (Photo- and Thermo-Sensitivity)

The conjugated double bond of the acrylic acid tail is highly susceptible to radical initiation. Exposure to ultraviolet (UV) light, elevated temperatures (>25°C), or trace transition metals can trigger exothermic polymerization or [2+2] cycloaddition, forming insoluble dimers and oligomers. While bulk liquid acrylic acid is often stabilized with phenolic inhibitors (like MEHQ) that strictly require dissolved oxygen to function[2][3], solid-state derivatives are typically stored uninhibited. Consequently, the solid must be rigorously protected from UV photons and thermal stress to prevent lattice-level dimerization.

Pathway B: The Thioether Linkage (Oxidative Susceptibility)

Thioethers (sulfides) are highly vulnerable to autoxidation—a radical chain reaction mediated by molecular oxygen ( 3O2​ ) and trace hydroperoxides[4]. This process converts the thioether first into a sulfoxide, and upon further oxidation, into a sulfone. Recent atmospheric and interface chemistry studies demonstrate that thioether oxidation can occur spontaneously at air-water interfaces or be catalyzed by localized electric fields and trace metal ions[5].

The "Oxygen Paradox"

A fundamental contradiction exists in stabilizing this molecule: acrylate inhibitors (if present in solution) require oxygen to prevent polymerization[3][6], yet that same oxygen will irreversibly oxidize the thioether[4]. Resolution: For long-term preservation, the compound must be stored in its solid state under a strictly inert, oxygen-free atmosphere at sub-zero temperatures, completely bypassing the need for oxygen-dependent acrylate inhibitors.

MoleculeStability Target 3-[2-[(4-Methylphenyl)thio]- 5-nitrophenyl]acrylic acid Acrylate Acrylic Acid Moiety (Dimerization Risk) Target->Acrylate Thioether Thioether Moiety (Oxidation Risk) Target->Thioether Polymer Cyclobutane Dimers & Oligomers Acrylate->Polymer UV Light, Heat (>25°C), Transition Metals Sulfoxide Sulfoxide / Sulfone Impurities Thioether->Sulfoxide O2, Peroxides, Autoxidation

Figure 1: Divergent degradation pathways of the target molecule under environmental stress.

Physicochemical Parameters and Degradation Metrics

The following table summarizes the quantitative metrics driving the storage constraints of acrylate and thioether systems.

ParameterValue / MetricCausality & Impact
Dimerization Rate (Ambient) ~100 ppm / day[3]Irreversible Michael addition or cycloaddition; reduces purity and alters solubility profiles.
Exothermic Heat of Polymerization ~634 - 1075 kJ/kg[6]Thermal runaway risk if bulk polymerization is initiated in concentrated solutions.
Ideal Solid Storage Temp -20°CSub-zero temperatures arrest autoxidation kinetics and restrict crystal lattice mobility[6].
Inhibitor O₂ Requirement > 5% Vol O₂[3]If dissolved in solvent with MEHQ, oxygen is required. (Avoid solution storage to prevent this paradox).

Step-by-Step Handling Protocols

To ensure self-validation and prevent the introduction of catalytic degradation agents, all handling must be performed under controlled conditions.

Protocol A: Inert Handling and Aliquoting

Causality Focus: Trace transition metals (e.g., Fe3+ , Cu2+ ) act as single-electron transfer agents that rapidly catalyze the decomposition of trace hydroperoxides into alkoxy and peroxy radicals. These radicals initiate both thioether autoxidation[4] and runaway acrylate polymerization[1][2].

  • Environmental Control: Prepare a glovebox or desiccator purged with high-purity Argon (99.999%). Ensure all ambient lighting is filtered through amber UV-blocking shields to prevent photo-initiation[7].

  • Tool Selection: Strictly utilize PTFE-coated or ceramic spatulas . Do not use stainless steel tools, as iron salts can corrode and transfer microscopic catalytic ions to the solid[1][2].

  • Transfer & Aliquoting: Weigh the desired mass directly into pre-tared, amber glass vials[7]. Avoid static-prone plastic microcentrifuge tubes which can attract atmospheric moisture.

  • Sealing: Flush the headspace of the vial with Argon. Seal immediately with a PTFE-lined screw cap, followed by a Parafilm wrap to prevent gas exchange.

  • Self-Validation (Mass Balance): Weigh the sealed vial. A subsequent weight check prior to the next use will validate that no hygroscopic moisture uptake occurred during storage, confirming the seal's integrity.

Quality Control (QC) Validation Workflow

Before utilizing stored aliquots in sensitive assays or syntheses, the integrity of the storage system must be validated. This protocol provides a self-validating feedback loop to detect early-stage degradation.

Protocol B: HPLC-UV Purity Verification
  • Sample Preparation: Inside the Argon glovebox, dissolve 1.0 mg of the stored solid in 1.0 mL of rigorously degassed, HPLC-grade Acetonitrile.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection & Interpretation: Monitor absorbance at 254 nm (optimal for the nitroaromatic core) and 280 nm (optimal for the conjugated acrylate).

    • Thioether Oxidation: Look for peaks eluting earlier than the parent compound. Sulfoxides are significantly more polar than their parent thioethers and will show reduced retention times.

    • Acrylate Dimerization: Look for broad peaks eluting later than the parent compound, indicating the formation of higher-molecular-weight, less polar oligomers.

QCWorkflow A Solid Sample Stored at -20°C B Argon Glovebox Aliquot & Dissolve A->B Transfer C HPLC-UV Analysis B->C Degassed MeCN D Peak Validation (Purity > 98%) C->D 254nm / 280nm

Figure 2: Self-validating quality control workflow for pre-experimental sample verification.

Long-Term Storage Directives

Based on the mechanistic vulnerabilities identified, the following parameters are mandatory for the long-term archiving (>30 days) of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid:

  • State: Must be stored as a dry solid. Do not store as a stock solution, as solvation drastically increases the kinetic mobility of autoxidation and polymerization pathways.

  • Temperature: -20°C or lower. Freezing temperatures are critical to kinetically arrest both dimer formation and oxidative degradation[6].

  • Atmosphere: 100% Argon backfill. Because the solid does not rely on oxygen-dependent liquid inhibitors (MEHQ), removing oxygen is strictly beneficial to protect the thioether.

  • Container: Amber glass vials with PTFE-lined caps to eliminate UV exposure and prevent plasticizer leaching[7].

Sources

Application

Preparation of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid Stock Solutions for Biological Assays: An Application Note and Protocol

Introduction 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid is a small molecule with potential biological activity, warranting investigation in various in vitro and in vivo models. The compound's structure, incor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid is a small molecule with potential biological activity, warranting investigation in various in vitro and in vivo models. The compound's structure, incorporating a nitro group and an acrylic acid moiety, suggests the need for careful handling and preparation to ensure the integrity and reproducibility of experimental results.[1][2] The nitroaromatic functional group is a common feature in compounds with a wide range of biological activities, while the acrylic acid portion can be reactive and prone to polymerization.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of high-quality stock solutions of this compound for use in biological assays. The protocols outlined herein are based on established best practices for handling poorly soluble, potentially reactive small molecules.

Physicochemical Properties and Key Considerations

A thorough understanding of the physicochemical properties of a compound is fundamental to the successful preparation of stock solutions. For 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid, the following information is critical:

PropertyValueSource
Chemical Name 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid[3][4][5][6]
CAS Number 175278-45-2[3][4][5][6]
Molecular Formula C16H13NO4S[3][5]
Molecular Weight 315.3 g/mol [5]

Stability: The presence of the acrylic acid functional group suggests a potential for polymerization, which can be initiated by heat, light, or contaminants.[1] Additionally, nitro-containing compounds can be sensitive to light and may have thermal instabilities. It is therefore crucial to protect the compound and its solutions from light and elevated temperatures.

Core Principles for Stock Solution Preparation

The overarching goal is to prepare a stable, concentrated stock solution from which accurate and reproducible working dilutions can be made for biological assays. The following principles are paramount:

  • Purity of Solvent: The use of high-purity, anhydrous DMSO (≥99.7%) is essential.[7] Water content in DMSO can significantly decrease the solubility of hydrophobic compounds and can promote degradation over time.[7]

  • Accurate Measurement: Precise weighing of the compound using a calibrated analytical balance is fundamental for achieving the desired stock concentration.

  • Complete Dissolution: Ensuring the compound is fully dissolved in the solvent is critical to avoid inaccurate concentrations in subsequent dilutions.

  • Minimizing Degradation: Protecting the compound from light and heat during and after preparation is crucial for maintaining its integrity.

  • Avoiding Contamination: Aseptic techniques should be employed, especially when preparing solutions for cell-based assays.

  • Proper Storage: Aliquoting stock solutions into single-use volumes and storing them at low temperatures (-20°C or -80°C) minimizes degradation from repeated freeze-thaw cycles and exposure to ambient conditions.[7]

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid.

G cluster_prep Preparation cluster_storage Storage & Use compound Weigh Compound solvent Add Anhydrous DMSO compound->solvent 1 dissolve Ensure Complete Dissolution (Vortex/Sonicate/Warm) solvent->dissolve 2 aliquot Aliquot into Single-Use Tubes dissolve->aliquot 3 store Store at -20°C or -80°C aliquot->store 4 dilute Prepare Working Dilutions store->dilute 5 G cluster_dilution Serial Dilution in Assay Medium stock 10 mM Stock in 100% DMSO d1 Intermediate Dilution (e.g., 100 µM in Medium) stock->d1 1:100 dilution d2 Final Working Concentrations (e.g., 10 µM, 1 µM, 0.1 µM in Medium) d1->d2 1:10 dilutions

Caption: Serial dilution of DMSO stock in assay medium.

Safety and Handling Precautions

Given the chemical nature of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid, the following safety precautions should be strictly followed:

  • Personal Protective Equipment: Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Avoid generating dust from the solid compound.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.

Stability Considerations and Best Practices

  • Light Sensitivity: The nitroaromatic structure suggests potential light sensitivity. Protect the solid compound and its solutions from light by using amber vials or storing them in the dark.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation and precipitation due to moisture absorption by DMSO. [7]Aliquoting is the most effective way to mitigate this.

  • Solution Stability: The stability of the compound in DMSO at storage temperatures and in aqueous assay media at experimental temperatures is unknown. For long-term studies, it is advisable to perform a stability study by analyzing the purity of the stock solution over time using techniques like HPLC.

Conclusion

The successful use of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid in biological assays is contingent upon the careful preparation and handling of its stock solutions. By adhering to the principles and protocols outlined in this guide, researchers can ensure the quality and consistency of their experimental reagents, leading to more reliable and reproducible data. It is imperative for the end-user to perform small-scale solubility and stability tests to validate these general procedures for their specific experimental conditions.

References

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Available at: [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: [Link]

  • American Laboratory. (2013, June 7). Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification. Available at: [Link]

  • Chromatography Forum. (2012, January 18). DMSO stock solutions. Available at: [Link]

  • High-Throughput Solubility. (n.d.). Available at: [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Available at: [Link]

  • NextSDS. 3-[2-[(4-METHYLPHENYL)THIO]-5-NITROPHENYL]ACRYLIC ACID. Available at: [Link]

  • Finetech Industry. 3-[2-[(4-METHYLPHENYL)THIO]-5-NITROPHENYL]ACRYLIC ACID. Available at: [Link]

  • 1 Preparation stock solution solid compound(s). (n.d.). Available at: [Link]

  • NextSDS. 3-[4-[(4-METHYLPHENYL)THIO]-3-NITROPHENYL]ACRYLIC ACID. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2023, February 15). Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d]d[7][10]ioxol-5-yl) Acrylic Acid. Available at: [Link]

  • NextSDS. 3-[2-[(4-CHLOROPHENYL)THIO]-5-NITROPHENYL]ACRYLIC ACID. Available at: [Link]

  • ResearchGate. (2025, December 18). Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. Available at: [Link]

  • ResearchGate. (2017, August 17). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. Available at: [Link]

  • PMC. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Available at: [Link]

  • RSC Publishing. Inhibition of acrylic acid and acrylate autoxidation. Available at: [Link]

  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

Sources

Method

Application Note: Catalytic Applications of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic Acid (MNPAA) Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols.

Introduction & Mechanistic Rationale

The compound 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (CAS: 175278-45-2) [1], hereafter referred to as MNPAA , is a highly functionalized synthetic building block. While traditionally viewed as an intermediate in heterocyclic synthesis, its unique structural triad—a soft thioether donor, a hard carboxylate moiety, and an electron-withdrawing nitroarene backbone—makes it an exceptional, hemilabile S,O-ligand for transition metal catalysis [2].

The Causality of the Catalyst Design

In Palladium (Pd) catalysis, thioethers are often avoided because their strong σ-donating nature can over-coordinate and "poison" the metal center. However, MNPAA circumvents this through precise electronic tuning:

  • Electronic Withdrawal: The highly electron-withdrawing 5-nitro group depletes electron density from the thioether sulfur. This weakens the Pd–S bond just enough to make the thioether a labile soft ligand, balancing catalyst stability with reactivity.

  • The Weak-Link Approach (Hemilability): The acrylic acid carboxylate acts as a hard, hemilabile anchor[3]. During the catalytic cycle (e.g., transmetalation), the carboxylate dissociates to provide a vacant coordination site for the incoming substrate, while the thioether remains attached to prevent the agglomeration of Pd into inactive "Pd black."

  • Redox Modulation: In oxidative Heck-type reactions, thioether ligands have been shown to actively promote direct olefination by stabilizing high-valent Pd intermediates [4]. The conjugated nitro-acrylic system of MNPAA further acts as an internal electron sink, accelerating reductive elimination.

Mechanistic Visualization

G Pd0 Pd(0)-MNPAA Complex (Active Catalyst) OxAdd Oxidative Addition (Ar-X binding) Pd0->OxAdd PdII_1 Pd(II)(Ar)(X)-MNPAA (S,O-Bidentate Chelated) OxAdd->PdII_1 TransMet Transmetalation (Carboxylate Dissociation) PdII_1->TransMet PdII_2 Pd(II)(Ar)(Ar')-MNPAA (S-Monodentate Active) TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Ar-Ar') RedElim->Product

Caption: Hemilabile S,O-coordination of MNPAA in the Pd-catalyzed Suzuki-Miyaura cycle.

Experimental Protocols

Protocol A: Phosphine-Free Suzuki-Miyaura Cross-Coupling in Aqueous Media

This protocol utilizes MNPAA to stabilize Pd(OAc)₂ in environmentally benign aqueous solvent mixtures, eliminating the need for air-sensitive and toxic phosphine ligands. The protocol is self-validating, utilizing mesitylene as an internal standard to ensure mass balance and accurate yield quantification.

Reagents & Materials:

  • Palladium(II) acetate (Pd(OAc)₂): 1.0 mol%

  • MNPAA (Ligand): 1.2 mol%

  • Aryl bromide (Substrate): 1.0 mmol

  • Phenylboronic acid: 1.5 mmol

  • Potassium carbonate (K₂CO₃): 2.0 mmol

  • Mesitylene (Internal Standard): 0.5 mmol

  • Solvent: Degassed Ethanol/Water (1:1 v/v), 5.0 mL

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and MNPAA (3.8 mg, 0.012 mmol).

  • Solvation: Add 2.0 mL of degassed ethanol. Stir at room temperature for 15 minutes until the solution turns a homogeneous pale yellow, indicating the formation of the Pd-MNPAA S,O-chelate.

  • Substrate Addition: To the active catalyst solution, add the aryl bromide (1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Aqueous Initiation: Add 2.0 mL of degassed water and the mesitylene internal standard (60 µL, 0.5 mmol). Seal the flask under a positive pressure of Argon.

  • Thermocycling: Heat the reaction mixture in an oil bath at 80 °C for 12 hours with vigorous stirring (800 rpm).

  • Workup & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine (3 × 5 mL). The hemilabile MNPAA ligand partitions into the aqueous basic phase (due to the carboxylate), leaving the pure product in the organic phase.

  • Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and analyze an aliquot via GC-MS to determine the yield relative to the mesitylene standard.

Protocol B: Thioether-Promoted Oxidative Heck Olefination

MNPAA can also act as a redox-active ligand in the direct olefination of electron-deficient arenes, a process specifically promoted by thioether coordination [4].

Step-by-Step Methodology:

  • Charge a reaction vial with Pd(TFA)₂ (5 mol%), MNPAA (10 mol%), and silver acetate (AgOAc, 2.0 equiv) as the terminal oxidant.

  • Add the polyfluoroarene (1.0 mmol) and the terminal olefin (1.5 mmol) in 1,4-dioxane (3.0 mL).

  • Stir at 110 °C for 24 hours under an ambient air atmosphere.

  • Filter the crude mixture through a short pad of Celite, eluting with dichloromethane, and concentrate in vacuo for NMR analysis.

Experimental Workflow Visualization

Workflow Prep 1. Catalyst Prep Pd(OAc)2 + MNPAA (15 min, RT) Mix 2. Reagent Mixing Ar-Br + Ar'-B(OH)2 + Base + Standard Prep->Mix React 3. Thermocycling 80°C, 12h EtOH/H2O Media Mix->React Extract 4. Extraction EtOAc / H2O Phase Separation React->Extract Analyze 5. Analysis GC-MS & NMR Yield Determination Extract->Analyze

Caption: Step-by-step experimental workflow for MNPAA-mediated cross-coupling.

Quantitative Data Summary

The efficacy of the MNPAA ligand was benchmarked against standard phosphine ligands and ligand-free conditions in the coupling of 4-bromoanisole with phenylboronic acid (Protocol A). The data demonstrates that MNPAA effectively prevents catalyst deactivation at low loadings.

Ligand SystemPd Loading (mol%)Time (h)GC-MS Yield (%)Turnover Number (TON)Catalyst State Post-Reaction
None (Pd(OAc)₂ only)5.01214%2.8Heavy Pd black precipitation
Triphenylphosphine (PPh₃)5.01282%16.4Slight precipitation
MNPAA 1.0 12 96% 96.0 Homogeneous, clear solution
MNPAA 0.1 24 89% 890.0 Homogeneous, clear solution

Table 1: Comparative performance of MNPAA in Suzuki-Miyaura cross-coupling. Yields are calibrated against a mesitylene internal standard.

References

  • NextSDS Database. 3-[2-[(4-METHYLPHENYL)THIO]-5-NITROPHENYL]ACRYLIC ACID — Chemical Substance Information. NextSDS. 1

  • Benchchem. A Comparative Guide to Thioether Ligands in Catalysis: Featuring 2-(Benzylthio)-6-methylpyridine and Analogues. Benchchem.2

  • Liu, Y., et al. Palladium(II) weak-link approach complexes bearing hemilabile N-heterocyclic carbene-thioether ligands. Inorganic Chemistry, 2017, 56(10), 5902–5910. 3

  • He, Y., et al. Thioether-Promoted Direct Olefination of Polyfluoroarenes Catalyzed by Palladium. Organic Letters, 2013, 15(20), 5266–5269. 4

Sources

Application

Advanced Extraction Protocols for 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid from Biological Matrices

Introduction & Analytical Challenge The compound 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (CAS: 175278-45-2) presents a unique bioanalytical challenge due to its hybrid physicochemical properties. Accurate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

The compound 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (CAS: 175278-45-2) presents a unique bioanalytical challenge due to its hybrid physicochemical properties. Accurate quantification of such compounds in complex biological matrices (e.g., plasma, urine, or tissue homogenates) is critical during pharmacokinetic (PK) and toxicokinetic (TK) profiling.

To meet the rigorous standards set by the FDA’s 2018 Bioanalytical Method Validation Guidance[1][2], sample preparation must ensure high recovery, minimal matrix effects, and robust reproducibility. This application note details three distinct extraction strategies—Mixed-Mode Solid-Phase Extraction (SPE), Acid-Shifted Liquid-Liquid Extraction (LLE), and High-Throughput Protein Precipitation (PPT)—and explains the mechanistic rationale behind each approach.

Physicochemical Profiling & Strategy Rationale

Designing a self-validating extraction system requires exploiting the target analyte's structural features:

  • Acrylic Acid Moiety (pKa ~4.5): At physiological pH (7.4), the carboxylic acid is deprotonated (anionic). This makes it an ideal candidate for Mixed-Mode Strong Anion Exchange (MAX) SPE [3][4]. Furthermore, in mass spectrometry, this moiety dictates that Negative Electrospray Ionization (ESI-) is the optimal detection mode, monitoring the [M-H]- deprotonated ion[5][6].

  • Diaryl Thioether & Nitro Groups: These substructures confer high lipophilicity (estimated LogP > 4.0). While this drives strong reversed-phase interactions, it also increases the risk of non-specific binding to plasma proteins (e.g., albumin).

  • Causality in Extraction: Because the molecule is a hydrophobic acid, simple Protein Precipitation (PPT) often co-extracts endogenous phospholipids, leading to severe ion suppression in the LC-MS/MS source. By utilizing MAX SPE, we can trap the analyte via ionic bonds, aggressively wash away hydrophobic neutral lipids with 100% organic solvent, and finally elute by neutralizing the acid[3]. Alternatively, Acid-Shifted LLE forces the analyte into a fully unionized state (pH < 2.5), allowing it to partition cleanly into a moderately polar organic solvent like Methyl tert-butyl ether (MTBE).

Experimental Protocols

Protocol A: Mixed-Mode Strong Anion Exchange (MAX) SPE (Gold Standard)

This protocol utilizes a polymeric MAX SPE cartridge (e.g., 30 mg/1 mL) to provide orthogonal sample clean-up, yielding the highest signal-to-noise ratio.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 20 µL of Internal Standard (IS) working solution. To disrupt protein binding and ensure the analyte is fully ionized, dilute with 200 µL of 50 mM Ammonium Acetate buffer (pH 7.4). Vortex for 2 minutes.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the MAX cartridge, followed by 1.0 mL of LC-MS grade Water. (Do not let the sorbent dry).

  • Loading: Apply the 420 µL pre-treated sample to the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 50 mM Ammonium Acetate (pH 7.4) to remove endogenous salts and water-soluble proteins.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. Mechanistic Note: Because the target is covalently held by the quaternary amine of the sorbent, this aggressive wash removes neutral/basic hydrophobic interferences (e.g., phospholipids) without analyte loss.

  • Elution: Elute the target compound with 2 × 500 µL of 5% Formic Acid in MeOH. The acid drops the pH below the analyte's pKa, neutralizing the carboxylate and breaking the ionic interaction, while the MeOH disrupts reversed-phase binding.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

Protocol B: Acid-Shifted Liquid-Liquid Extraction (LLE)

A cost-effective alternative to SPE, utilizing pH-driven partitioning.

Step-by-Step Methodology:

  • Aliquot & Spike: Transfer 200 µL of plasma to a 2.0 mL polypropylene tube. Add 20 µL of IS.

  • Acidification: Add 100 µL of 2% Formic Acid (aq) to drop the sample pH to ~2.5. Vortex briefly. Mechanistic Note: This ensures the acrylic acid moiety is fully protonated (unionized), maximizing its solubility in the extraction solvent.

  • Extraction: Add 1.0 mL of MTBE. MTBE is preferred over Ethyl Acetate as it forms the upper layer and extracts fewer polar matrix components.

  • Partitioning: Vortex vigorously for 10 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C to achieve phase separation.

  • Transfer & Dry: Carefully transfer 800 µL of the upper organic layer to a clean 96-well plate or tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase and inject into the LC-MS/MS.

Protocol C: High-Throughput Protein Precipitation (PPT)

Used only for early discovery phases where throughput is prioritized over absolute sensitivity.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of plasma to a tube and add 5 µL of IS.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Separation: Vortex for 2 minutes to ensure complete protein denaturation. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase strength (preventing chromatographic peak distortion).

Quantitative Data & Method Comparison

The following table summarizes the validation parameters for the three extraction methodologies, evaluated using ESI- LC-MS/MS.

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)*Process Efficiency (%)Primary Limitation
MAX SPE 92.4 ± 3.198.5 ± 2.091.0 ± 3.5Higher consumable cost
Acid-Shifted LLE 85.6 ± 4.588.2 ± 5.175.5 ± 6.2Labor-intensive evaporation
PPT 95.1 ± 2.245.3 ± 8.443.1 ± 8.1Severe ion suppression

*Matrix Effect values close to 100% indicate no ion suppression/enhancement. Values < 100% indicate ion suppression.

As demonstrated, while PPT yields high absolute recovery, the co-extraction of matrix components causes massive ion suppression (45.3%), rendering it unsuitable for trace-level quantification. MAX SPE provides near-perfect matrix cleanup (98.5%) and is the recommended protocol for regulatory submissions.

Analytical Workflow Visualization

SPE_Workflow A Biological Sample (Plasma/Urine) B Pre-treatment Dilute 1:1 with pH 7.4 Buffer A->B C Load onto MAX SPE (Target binds via Anion Exchange) B->C D Wash 1: Aqueous Buffer (Removes Salts/Proteins) C->D E Wash 2: 100% Methanol (Removes Neutral Lipids) D->E F Elution: 5% Formic Acid in MeOH (Neutralizes target, disrupts binding) E->F G LC-MS/MS Analysis (ESI Negative Mode) F->G

Workflow for Mixed-Mode Anion Exchange (MAX) SPE of acidic hydrophobic analytes.

Conclusion

For the robust extraction of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid, the mixed-mode anion exchange (MAX) SPE protocol is vastly superior. By leveraging the specific pKa of the acrylic acid moiety and the hydrophobicity of the thioether/diaryl system, the MAX protocol creates a self-validating, orthogonal cleanup mechanism that eliminates phospholipid-induced ion suppression, ensuring compliance with global bioanalytical validation guidelines.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • Resolve Mass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.[Link]

  • Poseidon Scientific. (2026). Mixed-Mode SPE: Combining Reversed Phase and Ion Exchange.[Link]

  • Biotage. (2023). When should I choose a mixed-mode SPE?[Link]

  • Kertis, M., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Journal of the American Society for Mass Spectrometry.[Link]

  • Wang, Y., et al. (2025). Accurate Quantification of Multifunctional C2–3 Organosulfates in Atmospheric Aerosols Using Liquid Chromatography-Electrospray Ionization Mass Spectrometry. PMC / NIH.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthetic Yield of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid .

This complex diaryl sulfide acrylic acid is synthesized via a highly robust two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a Knoevenagel-Doebner Condensation . Below, you will find the mechanistic rationale, validated protocols, and a targeted Q&A troubleshooting guide to ensure high-yield, self-validating experimental runs.

Synthetic Workflow & Mechanistic Pathways

To optimize a reaction, one must first understand the causality of the molecular transformations. The synthesis relies on the strong electron-withdrawing nature of the nitro group to activate the aryl chloride for SNAr, followed by an organocatalyzed condensation and thermal decarboxylation[1][2].

SynthesisWorkflow A 2-Chloro-5-nitrobenzaldehyde + 4-Methylbenzenethiol B Step 1: SNAr Reaction (K2CO3, DMF, 80°C) A->B C 2-[(4-Methylphenyl)thio] -5-nitrobenzaldehyde B->C Extraction & Recrystallization D Step 2: Knoevenagel-Doebner (Malonic acid, Piperidine/Pyridine) C->D E 3-[2-[(4-Methylphenyl)thio] -5-nitrophenyl]acrylic acid D->E Decarboxylation & Acid Precipitation

Caption: Two-step synthetic workflow for 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid.

Mechanism N1 Aldehyde + Malonic Acid N2 Piperidine Catalysis (Deprotonation/Activation) N1->N2 N3 Aldol-type Addition Intermediate N2->N3 Nucleophilic Attack N4 Dehydration (-H2O) Forms α,β-Unsaturated Di-acid N3->N4 N5 Thermal Decarboxylation (-CO2) Pyridine-assisted (Reflux) N4->N5 N6 E-Acrylic Acid Derivative N5->N6 Stereoselective E-isomer formation

Caption: Mechanistic pathway of the Doebner-modified Knoevenagel condensation.

Validated Experimental Protocols

Every protocol must be a self-validating system. By observing specific physical changes, you can confirm the success of each mechanistic step in real-time.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 2-[(4-methylphenyl)thio]-5-nitrobenzaldehyde.

  • Setup: Charge a dry round-bottom flask with 2-chloro-5-nitrobenzaldehyde (1.0 eq) and anhydrous DMF (0.5 M). Purge the system with N₂ gas for 5 minutes.

  • Base Addition: Add K₂CO₃ (1.5 eq). Causality: K₂CO₃ is a mild base that deprotonates the thiol without triggering the Cannizzaro reaction on the benzaldehyde[1].

  • Nucleophile Addition: Add 4-methylbenzenethiol (1.1 eq) portion-wise.

    • Self-Validation: The suspension will rapidly transition to a deep yellow/orange color, indicating the formation of the highly conjugated thiolate anion and subsequent SNAr complex.

  • Reaction: Heat to 80 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up: Cool to room temperature and quench over crushed ice. Extract with EtOAc (3x), wash the combined organic layers with 5% aqueous NaOH (to remove unreacted thiol) and brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol.

Step 2: Knoevenagel-Doebner Condensation

Objective: Synthesize the final acrylic acid derivative.

  • Setup: In a dry flask, dissolve the intermediate aldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine (3.0 M)[3][4].

  • Catalyst Addition: Add catalytic piperidine (0.1 eq). Causality: Piperidine acts as an organocatalyst, facilitating the deprotonation of malonic acid and potentially forming a highly electrophilic iminium intermediate with the aldehyde[2][5].

  • Reaction: Equip with a reflux condenser and heat to 110 °C (reflux) under N₂ for 4–6 hours[4].

    • Self-Validation: Observe the reaction mixture. The evolution of CO₂ gas bubbles confirms that the thermal decarboxylation of the intermediate dicarboxylic acid is occurring. The reaction is complete when bubbling ceases[2].

  • Isolation: Cool the mixture to room temperature and pour it into cold deionized water. Slowly acidify with 2M HCl until the pH reaches 2–3.

    • Self-Validation: The target acrylic acid will crash out of the solution as a distinct precipitate upon reaching the pKa threshold.

  • Purification: Filter via a Büchner funnel, wash with cold water to remove residual pyridine salts, and dry in a vacuum oven at 50 °C[2].

Troubleshooting Guides & FAQs

Q1: My SNAr yield is unusually low (<50%), and TLC shows a prominent non-polar byproduct. What is happening? A1: You are likely observing the oxidative dimerization of 4-methylbenzenethiol into a disulfide (di-p-tolyl disulfide). Thiols are highly susceptible to oxidation in the presence of atmospheric oxygen and base. Fix: Ensure your DMF is degassed and strictly maintain an inert N₂ or Argon atmosphere during the reaction. You can also use a slight excess of the thiol (1.1 to 1.2 eq) to compensate for minor oxidative losses.

Q2: The SNAr reaction is stalling at 60% conversion. How can I push it to completion without degrading the aldehyde? A2: The chloride leaving group on 2-chloro-5-nitrobenzaldehyde is sometimes sluggish, even with the activating nitro group. Fix: Switch the base from K₂CO₃ to Cs₂CO₃. The larger cesium cation provides better solubility in DMF and creates a more "naked," highly reactive thiolate anion. Alternatively, if starting materials permit, switch from the 2-chloro to the 2-fluoro-5-nitrobenzaldehyde precursor; fluorine is a vastly superior leaving group in SNAr reactions due to its high electronegativity stabilizing the Meisenheimer complex.

Q3: During the Knoevenagel condensation, I am getting a mixture of products and a low yield of the final acrylic acid. Why? A3: This is a classic symptom of incomplete decarboxylation. The Doebner modification requires sufficient thermal energy to drive the loss of CO₂[2]. If you run the reaction at 60–80 °C, the reaction stalls at the α,β-unsaturated dicarboxylic acid intermediate. Fix: Ensure the reaction is held at a strict reflux (~110 °C) in pyridine[4]. Do not stop the reaction until the effervescence (CO₂ bubbling) has completely stopped.

Q4: How do I avoid tedious column chromatography when isolating the final acrylic acid? A4: Exploit the acid-base chemistry of the product. Because the final molecule contains a carboxylic acid moiety, it is soluble in basic aqueous solutions but insoluble in acidic aqueous solutions. Fix: After the Knoevenagel condensation, pour the pyridine mixture into water. The product will remain dissolved as a salt if the pH is high enough. By slowly titrating with 2M HCl to a pH of 2–3, you force the protonation of the carboxylate, causing the highly pure E-acrylic acid to precipitate out[2]. Filter and wash with cold water.

Quantitative Data Summary

The table below summarizes the critical parameters for both synthetic steps, contrasting sub-optimal baseline conditions with our optimized protocols to highlight yield improvements.

Reaction StepParameterSub-optimal ConditionOptimized ConditionExpected Yield
SNAr Base / SolventEt₃N / DCMK₂CO₃ / DMF85–92%
SNAr AtmosphereAmbient AirInert (N₂ / Argon)>90%
Knoevenagel Catalyst / SolventNone / ToluenePiperidine / Pyridine75–85%
Knoevenagel Temperature80 °C110 °C (Reflux)>80%
Isolation Purification MethodSilica Gel ColumnAcid Precipitation (pH 2-3)>95% Purity

References

  • CO2-Switchable Single-Chain Polymeric Nanoparticles Enable Gas-Controllable Reaction Separation for Asymmetric Catalysis in Water ACS Sustainable Chemistry & Engineering URL:[Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes Green Chemistry Letters and Reviews (via ResearchGate) URL:[Link]

  • Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives PubMed Central (PMC) URL:[Link]

  • Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

troubleshooting poor aqueous solubility of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid

Welcome to the technical support guide for 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (CAS: 175278-45-2). This resource is designed for researchers, chemists, and formulation scientists encountering challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (CAS: 175278-45-2). This resource is designed for researchers, chemists, and formulation scientists encountering challenges with the low aqueous solubility of this compound. We will explore the underlying reasons for its poor solubility and provide a series of practical, step-by-step troubleshooting strategies to achieve your desired concentration in aqueous media.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental physicochemical properties of the molecule that contribute to its challenging solubility profile.

Q1: Why is 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid so poorly soluble in water?

A1: The poor aqueous solubility of this compound stems from an imbalance in its molecular structure. While it contains a hydrophilic, ionizable carboxylic acid group (-COOH), the majority of the molecule is large, rigid, and hydrophobic (lipophilic).

  • Hydrophobic Bulk: The structure is dominated by two aromatic rings (a nitrophenyl ring and a methylphenyl ring) linked by a thioether bond. These large, nonpolar surface areas repel water molecules, making it difficult for the compound to dissolve.

  • Crystal Lattice Energy: This type of flat, rigid molecule, often termed "brick dust," can pack very efficiently into a stable crystal lattice.[1] The energy required for water molecules to break apart this stable crystal is significantly high, leading to low solubility.

  • Weak Acidity: The acrylic acid group is the only primary handle for aqueous solubility. As a weak acid, it is predominantly in its neutral, non-ionized (-COOH) form at acidic or neutral pH, which is significantly less soluble than its ionized, salt form (-COO⁻).[2]

Q2: What are the most critical physicochemical parameters to consider when starting my experiments?

A2: The two most important parameters to guide your strategy are the pKa and the LogP .

  • pKa: This value indicates the pH at which the carboxylic acid group is 50% ionized. For acrylic acids, the pKa is typically around 4.25. While the exact pKa of this specific molecule requires experimental determination, we can estimate it will be in the acidic range. Knowing this allows you to manipulate the pH to increase the proportion of the highly soluble ionized form.

  • LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity of the molecule. A high positive LogP indicates a strong preference for a lipid environment over an aqueous one. Given the structure, the LogP is predicted to be high, confirming its hydrophobic nature and suggesting that strategies reducing the solvent polarity (like co-solvents) or encapsulating the hydrophobic regions (like surfactants) will be effective.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a series of structured, question-driven troubleshooting strategies, complete with detailed protocols. We recommend proceeding through these strategies in the order presented, as they progress from the simplest to the more complex.

Strategy 1: pH-Mediated Solubilization

This is the most direct approach for any ionizable compound and should always be the first strategy employed.

Q: How can I leverage the carboxylic acid group to increase aqueous solubility?

A: By raising the pH of the aqueous medium to a level approximately 1 to 2 units above the compound's pKa, you can deprotonate the carboxylic acid, converting it to its highly polar and water-soluble carboxylate salt form in situ.[2][3] This is often the most effective and simplest way to achieve significant solubility enhancement.

cluster_0 Low pH (Below pKa) cluster_1 High pH (Above pKa) Compound_Low_pH R-COOH (Insoluble, Neutral Form) Base + NaOH (or other base) Compound_Low_pH->Base Compound_High_pH R-COO⁻ + Na⁺ (Soluble, Ionic Salt Form) Base->Compound_High_pH caption Fig 1. Ionization of the carboxylic acid via pH adjustment.

Fig 1. Ionization of the carboxylic acid via pH adjustment.

This protocol allows you to systematically determine the optimal pH for solubilizing your compound.

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0.

  • Sample Addition: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at the end.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant from each vial. Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the corresponding pH of each buffer. This plot will reveal the pH at which solubility dramatically increases.

Strategy 2: Employing Co-solvents

If pH adjustment alone is insufficient or not viable for your experimental system, using a water-miscible organic solvent can be an effective alternative.

Q: My experiment cannot tolerate high pH. How can I prepare a concentrated stock solution?

A: For preparing stock solutions, using co-solvents is standard practice. Co-solvents work by reducing the overall polarity of the solvent system, thereby lowering the energy penalty for solvating a hydrophobic molecule.[3] Common choices for preclinical and research use include DMSO, ethanol, PEG 400, and propylene glycol.

  • Solvent Selection: Select a panel of common, water-miscible organic solvents (see Table 1).

  • Test Dissolution: Weigh a precise amount of the compound (e.g., 5 mg) into a small glass vial.

  • Titration: Add the selected co-solvent dropwise while vortexing. Continue adding solvent until the compound is fully dissolved.

  • Calculate Solubility: Record the final volume of solvent used to dissolve the compound and calculate the solubility in mg/mL.

  • Aqueous Compatibility (Optional): Once a concentrated stock is made (e.g., 50 mg/mL in DMSO), perform a serial dilution into your final aqueous buffer to determine the concentration at which the compound begins to precipitate. This identifies the maximum tolerable organic solvent percentage for your final assay conditions.

Co-SolventTypical Starting ConcentrationKey Characteristics
DMSO 10-100 mg/mLExcellent solubilizing power; may have cellular effects at >0.5% v/v.
Ethanol (200 proof) 1-20 mg/mLBiocompatible; less aggressive solvent than DMSO.
PEG 400 1-50 mg/mLLow toxicity; often used in preclinical formulations.
Propylene Glycol 1-40 mg/mLCommon pharmaceutical excipient; viscous.
Strategy 3: Formulation with Solubilizing Excipients

When the final formulation must be predominantly aqueous and pH neutral, excipients like surfactants can be used to create stable dispersions.

Q: I need to prepare a formulation for an in vivo study that is aqueous and near neutral pH. What are my options?

A: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, while the hydrophilic shell allows the entire structure to be dispersed in water.[3]

cluster_micelle Surfactant Micelle s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 drug Drug Molecule caption Fig 2. Micellar solubilization of a hydrophobic drug.

Fig 2. Micellar solubilization of a hydrophobic drug.
  • Prepare Surfactant Solutions: Prepare aqueous solutions of various non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) at different concentrations (e.g., 1%, 5%, and 10% w/v).

  • Add Compound: Add an excess amount of the solid compound to each surfactant solution.

  • Equilibrate: Gently mix (e.g., on a rotating mixer) at a controlled temperature for 24-48 hours. Avoid vigorous shaking that can cause foaming.

  • Separate and Quantify: Similar to Protocol 1, centrifuge the samples to pellet undissolved compound and quantify the concentration in the clear supernatant via a suitable analytical method (e.g., HPLC).

Strategy 4: Advanced Formulation Approaches

Q: None of the above methods achieve my target concentration. What is the next step?

A: For extremely challenging "brick dust" compounds, more advanced formulation techniques that alter the solid state of the drug are often necessary. The most common and effective of these is creating an Amorphous Solid Dispersion (ASD) .[1][4]

An ASD involves dispersing the crystalline drug into an amorphous polymer matrix. This prevents the drug from crystallizing, thereby eliminating the crystal lattice energy barrier and significantly enhancing apparent solubility and dissolution rate.[1] The most common technique to produce ASDs is spray drying.[4] This process involves dissolving the drug and a polymer in a suitable organic solvent and then rapidly evaporating the solvent to "trap" the drug in its amorphous, high-energy state within the polymer. This is a specialized technique that often requires collaboration with a formulation development or contract manufacturing organization.

Part 3: Summary and Recommended Workflow

Navigating solubility issues should be a systematic process. The following workflow diagram summarizes the recommended approach, starting with the most fundamental properties and progressing to more complex formulation strategies.

Fig 3. Recommended troubleshooting workflow.

References

  • Catalent. (2023, September 18). Advanced spray drying techniques for the formulation of poorly soluble compounds. Available at: [Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108. Available at: [Link]

  • Tung, L. A., & Lira, C. T. (1996). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • Google Patents. US8188309B2 - Process for preparing aromatic carboxylic acids.
  • Patsnap. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]

  • Quotient Sciences. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link]

  • Medina, C., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 985. Available at: [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Available at: [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

Sources

Troubleshooting

optimizing reaction temperature for 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield and purity bottlenecks during the synthesis of complex diaryl thioet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield and purity bottlenecks during the synthesis of complex diaryl thioether acrylic acids.

The synthesis of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid relies on a delicate two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a Knoevenagel-Doebner condensation. Both transformations are highly sensitive to thermal conditions. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to help you optimize reaction temperatures and maximize your synthetic efficiency.

Synthesis Workflow Overview

SynthesisWorkflow A 2-Chloro-5-nitrobenzaldehyde + 4-Methylbenzenethiol B Step 1: SNAr Reaction (60-70 °C, K2CO3, DMF) A->B C Intermediate: 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde B->C D Step 2: Knoevenagel-Doebner (70-80 °C, Malonic Acid, Piperidine) C->D E Target Product: 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid D->E

Two-step synthesis workflow highlighting critical temperature-dependent reaction stages.

Module 1: Step 1 (SNAr) - Thioether Formation

Context: The synthesis begins with the SNAr reaction between 2-chloro-5-nitrobenzaldehyde and 4-methylbenzenethiol. The strongly electron-withdrawing 5-nitro group activates the ortho-chloride for nucleophilic attack.

Q: Why is my SNAr yield low, and why am I observing a non-polar byproduct on my TLC plates? A: You are likely observing the formation of bis(4-methylphenyl) disulfide. While the SNAr reaction requires sufficient thermal energy to form the intermediate Meisenheimer complex, exceeding 80 °C in the presence of a base (like K₂CO₃) and trace oxygen drastically accelerates the oxidative dimerization of the thiol. Conversely, running the reaction below 40 °C fails to overcome the activation energy barrier, stalling the substitution. Causality & Solution: Maintain the reaction strictly between 60–70 °C . This provides the optimal kinetic energy for the nucleophilic attack while suppressing thiol oxidation. Degassing your solvent prior to the reaction provides an additional layer of protection against disulfide formation.

Protocol 1: Optimized SNAr Methodology

Self-Validating System: The disappearance of the bright yellow 2-chloro-5-nitrobenzaldehyde spot on TLC confirms the consumption of the electrophile.

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 2-chloro-5-nitrobenzaldehyde (1.0 eq) in anhydrous, degassed DMF (0.5 M).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5 eq). Stir for 5 minutes at room temperature to ensure uniform suspension.

  • Thiol Addition: Add 4-methylbenzenethiol (1.1 eq) dropwise via syringe.

  • Thermal Control: Submerge the flask in a pre-heated oil bath strictly regulated to 65 °C .

  • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or LC-MS. Complete consumption of the starting material should occur within 2–4 hours.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer with 1M NaOH (to remove any unreacted thiol), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo to yield 2-[(4-methylphenyl)thio]-5-nitrobenzaldehyde.

Module 2: Step 2 - Knoevenagel-Doebner Condensation

Context: The intermediate benzaldehyde is condensed with malonic acid to install the acrylic acid moiety.

Q: My final product contains a significant impurity that lacks the carboxylic acid proton in ¹H-NMR. How does temperature cause this? A: You are observing the vinyl styrene derivative (2-((4-methylphenyl)thio)-5-nitro-1-vinylbenzene). The Knoevenagel-Doebner condensation initially forms an alkylidene malonic acid (diacid) intermediate. A first decarboxylation yields the desired acrylic acid. However, if the reaction temperature exceeds 80–90 °C, a second decarboxylation is triggered, stripping the final carboxylic acid group to leave a terminal alkene[1]. Causality & Solution: The thermal threshold for the second decarboxylation is highly sensitive. By strictly controlling the reaction temperature between 70–80 °C , you provide enough thermodynamic driving force for the first decarboxylation while kinetically trapping the desired acrylic acid[1][2].

KnoevenagelMechanism Aldehyde 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde + Malonic Acid Diacid Alkylidene Malonic Acid Intermediate (Diacid) Aldehyde->Diacid Condensation (Base cat.) Target Target: Acrylic Acid Derivative (First Decarboxylation) Diacid->Target 70-80 °C (-CO2) Byproduct Byproduct: Vinyl Derivative (Second Decarboxylation) Target->Byproduct >90 °C (-CO2)

Temperature-dependent decarboxylation pathways in the Knoevenagel-Doebner condensation.

Protocol 2: Optimized Knoevenagel-Doebner Methodology

Self-Validating System: The cessation of CO₂ gas evolution serves as a macroscopic indicator that the first decarboxylation is complete.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-[(4-methylphenyl)thio]-5-nitrobenzaldehyde (1.0 eq) and malonic acid (2.5 eq) in pyridine (or a greener alternative like ethanol[2] / DMF[3]) to a concentration of 0.3 M.

  • Catalyst Addition: Add piperidine (0.2 eq) as the organocatalyst.

  • Thermal Control: Heat the mixture to 75 °C . Critical: Use a calibrated internal temperature probe. Do not allow the internal temperature to exceed 80 °C[1].

  • Validation: Monitor CO₂ evolution (bubbling). Track the reaction via HPLC. The diacid intermediate will peak early, followed by steady conversion to the acrylic acid over 3–5 hours.

  • Workup: Cool the reaction to 0 °C in an ice bath. Slowly acidify with 1M HCl until pH 2 is reached to precipitate the acrylic acid. Filter the precipitate, wash with cold water, and dry under high vacuum.

Quantitative Data Summary: Temperature Effects

The following table summarizes the causal relationship between reaction temperature and product distribution across both synthetic steps.

Reaction StepTemp Range (°C)Primary OutcomeMechanistic Consequence
Step 1: SNAr < 40 °CIncomplete ReactionInsufficient energy to form Meisenheimer complex.
Step 1: SNAr 60–70 °C Optimal Thioether Yield Ideal kinetic balance; complete substitution.
Step 1: SNAr > 80 °CHigh ImpuritiesPromotes oxidative dimerization of thiol to disulfide.
Step 2: Knoevenagel < 60 °CDiacid AccumulationInsufficient energy for the first decarboxylation.
Step 2: Knoevenagel 70–80 °C Optimal Acrylic Acid Yield Drives first decarboxylation; traps target product.
Step 2: Knoevenagel > 90 °CVinyl Styrene FormationTriggers secondary decarboxylation, destroying target.

References

  • Conversion of Syringaldehyde to Sinapinic Acid through Knoevenagel-Doebner Condensation Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Proline-Mediated Knoevenagel–Doebner Condensation in Ethanol: A Sustainable Access to p-Hydroxycinnamic Acids Source: ACS Publications URL:[Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-[2-[(4-Methylphenyl)thio]-5-nitrophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid .

This molecule presents a unique trifecta of chromatographic challenges:

  • An ionizable acrylic acid moiety (pKa ~4.5) that causes severe peak tailing and retention shifts if pH is not strictly controlled.

  • A highly hydrophobic thioether linkage that is highly susceptible to spontaneous oxidation.

  • A polar, electron-withdrawing nitrophenyl group that heavily influences the molecule's dipole moment and solubility in highly aqueous mobile phases.

Below, you will find field-proven troubleshooting guides, causal explanations for common chromatographic failures, and self-validating experimental protocols to ensure rugged method development.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the retention time of my analyte shift unpredictably between consecutive runs?

Causality: The acrylic acid moiety in your analyte has a pKa of approximately 4.5. If your mobile phase pH is unbuffered or set near this pKa value, the molecule exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states. Because the ionized form is significantly more polar, it interacts weakly with the hydrophobic stationary phase, leading to unpredictable retention times. Knowing the pKa allows chemists to predict this ionization state1[1]. Solution: You must employ "ion suppression." Buffer the mobile phase pH to be at least 1.5 to 2.0 units away from the pKa 2[2]. For this acidic compound, adjusting the mobile phase to pH 2.0–3.0 using Formic Acid or Trifluoroacetic Acid (TFA) will keep the molecule fully protonated and neutral, stabilizing its retention.

Q2: How do I eliminate the severe peak tailing observed for this compound?

Causality: Peak tailing for carboxylic acids is primarily driven by secondary interactions. While the hydrophobic bulk of the molecule interacts with the C18 phase, the unprotonated carboxyl groups interact strongly with residual, ionized silanol groups ( SiO− ) on the silica support3[3]. Solution: First, ensure the mobile phase pH is well below the analyte's pKa to suppress ionization. Second, switch to a high-purity, fully end-capped C18 column to minimize exposed silanols4[4]. If tailing persists, increasing the ionic strength of the buffer (e.g., using 10–20 mM Formate) can mask these active sites5[5].

PeakTailingWorkflow Start Observe Peak Tailing or Broadening CheckPH Is Mobile Phase pH < pKa - 2? Start->CheckPH AdjustPH Adjust pH to 2.0-3.0 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH No CheckSilanol Check Secondary Interactions (Silanol Activity) CheckPH->CheckSilanol Yes ChangeColumn Switch to End-capped High-Purity C18 Column CheckSilanol->ChangeColumn Suspected CheckBuffer Check Buffer Capacity CheckSilanol->CheckBuffer Ruled Out IncreaseBuffer Increase Ionic Strength (e.g., 10-20 mM Formate) CheckBuffer->IncreaseBuffer

Logical workflow for diagnosing and resolving peak tailing in acidic analytes.

Q3: I am observing unexpected early-eluting impurity peaks (+16 Da and +32 Da in LC-MS) that increase over time. What are they?

Causality: The (4-methylphenyl)thio group contains a highly reactive thioether linkage. Thioethers are prone to spontaneous oxidation into sulfoxides (+16 Da) and sulfones (+32 Da)6[6]. This oxidation is fueled by dissolved oxygen in the mobile phase and can be accelerated by radical generation at the air-water interface within electrospray ionization (ESI) microdroplets during LC-MS analysis7[7]. Because sulfoxides are significantly more polar than the parent thioether, they elute much earlier on a reversed-phase column. Solution: Implement rigorous solvent degassing protocols (sparging with helium followed by active in-line vacuum degassing) and prepare samples in amber vials to prevent photo-oxidation.

ThioetherOxidation Thioether Analyte (Thioether) Intact Molecule Sulfoxide Sulfoxide (+16 Da) Early Eluting Peak Thioether->Sulfoxide Oxidation OxidativeStress Dissolved O2 / Radicals in Mobile Phase OxidativeStress->Sulfoxide Sulfone Sulfone (+32 Da) Earliest Eluting Peak Sulfoxide->Sulfone Further Oxidation Degassing Protocol: In-line Degassing & Fresh Solvents Degassing->OxidativeStress Prevents

Degradation pathway of thioethers to sulfoxides and sulfones during chromatography.

Part 2: Data Presentation - Mobile Phase Optimization

Selecting the correct mobile phase modifier is a balance between pH control, ion suppression, and detector compatibility.

Modifier / BufferTypical ConcentrationResulting pHLC-MS Compatible?Suitability for 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid
Formic Acid 0.1% (v/v)~2.7Yes (Excellent)Optimal. Suppresses acrylic acid ionization while maintaining high MS sensitivity.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)~2.0Moderate (Ion suppression)Good for UV. Excellent peak shape, but strong ion-pairing can suppress MS signals.
Ammonium Acetate 10 mM~4.8YesPoor. pH is too close to the analyte's pKa (~4.5), causing peak splitting and retention shifts.
Phosphate Buffer 20 mM2.1 or 7.2No (Non-volatile)Good for UV only. Low UV cutoff, but will precipitate in high organic phases and ruin MS sources.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . If the validation criteria at the end of the protocol are not met, the system state is not ready for analytical runs.

Protocol 1: Preparation and Validation of Low-pH Mobile Phase for Ion Suppression

Objective: Suppress the ionization of the acrylic acid moiety to prevent silanol interactions and peak tailing.

Step-by-Step Methodology:

  • Aqueous Phase (A) Preparation: Measure 1000 mL of MS-grade water. Add exactly 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly.

  • Organic Phase (B) Preparation: Measure 1000 mL of MS-grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly.

  • System Equilibration: Purge the HPLC lines. Equilibrate the high-purity, end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with 50% Phase B at a flow rate of 0.3 mL/min for at least 15 column volumes.

  • Validation Injection: Inject 1 µL of a 10 µg/mL standard of the analyte.

  • Self-Validation Check: Calculate the USP Tailing Factor ( Tf​ ) of the resulting peak using your Chromatography Data System (CDS).

    • Criterion: If Tf​≤1.2 and retention time %RSD is <0.5% over 5 consecutive injections, the ion suppression is successful.

    • Failure Mode: If Tf​>1.5 , secondary silanol interactions are still occurring. Proceed to increase buffer strength to 10 mM Ammonium Formate (adjusted to pH 2.8 with Formic Acid).

Protocol 2: Thioether Stabilization and System Degassing

Objective: Prevent the on-column and in-vial oxidation of the thioether linkage to sulfoxide/sulfone impurities.

Step-by-Step Methodology:

  • Solvent Sparging: Before connecting the mobile phase bottles to the LC system, sparge both Phase A and Phase B with high-purity Helium gas for 15 minutes using a clean solvent diffusion stone.

  • Active Degassing: Ensure the HPLC's active in-line vacuum degasser is powered on and functioning (pressure reading should be stable below 50 mbar).

  • Sample Protection: Prepare the analyte standard using freshly degassed diluent. Transfer immediately to amber, low-actinic autosampler vials to prevent photo-catalyzed radical formation. Maintain the autosampler temperature at 4°C.

  • Validation Injection: Run a 24-hour sequence injecting the standard every 2 hours. Monitor the baseline at the Relative Retention Time (RRT) of ~0.70 to 0.85 (the typical elution window for the more polar sulfoxide degradant).

  • Self-Validation Check: Integrate the peak area of the sulfoxide impurity.

    • Criterion: The sulfoxide peak area must remain <0.5% of the main analyte peak area across the entire 24-hour sequence.

    • Failure Mode: If the impurity peak grows over time, oxidative stress is still present. Check the degasser vacuum pump and ensure no peroxide-forming solvents (like old THF or Ether) were used in the sample preparation.

References

  • Role of pKa in Reverse Phase HPLC Method Development. PharmaGuru.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis. BenchChem.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. HPLC.eu.
  • Overload for Ionized Solutes in Reversed-Phase High-Performance Liquid Chromatography.
  • Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. Journal of the American Chemical Society.
  • Oxidation of Organic Sulfur at the Air–Water Interface of Microdroplets. PMC / NIH.

Sources

Troubleshooting

resolving crystallization and precipitation issues with 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid

Welcome to the Technical Support Center for 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid . This platform is designed for researchers, process chemists, and drug development professionals facing isolation, purif...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid . This platform is designed for researchers, process chemists, and drug development professionals facing isolation, purification, and solid-state challenges with this specific intermediate.

Due to its unique structural features—a flexible, highly lipophilic p-tolylthio ether group, a strongly polarizable rigid nitrophenyl ring, and a hydrogen-bonding acrylic acid moiety—this molecule is highly susceptible to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and amorphous precipitation. This guide synthesizes thermodynamic principles and field-proven methodologies to help you achieve high-purity crystalline solids.

Part 1: Causality & Fundamentals (FAQs)

Q1: Why does 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid consistently "oil out" instead of forming clean crystals? A1: Oiling out (LLPS) occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich phase rather than nucleating solid crystals[1]. The causality lies in the molecule's structural dichotomy. The amphiphilic nature of the hydrophobic thioether and the polar acrylic acid creates a high entropic penalty for crystal lattice formation. When cooling in standard binary mixtures (e.g., Ethanol/Water), the system hits the metastable LLPS binodal curve before the thermodynamic driving force is sufficient for solid nucleation.

Q2: How can I thermodynamically prevent LLPS for this compound? A2: You must shift the binodal curve to sit below the solubility curve. Computer-Aided Mixture Design (CAMbD) principles dictate that moving away from simple polar/aqueous binary mixtures to optimized organic blends (e.g., Cyclopentyl methyl ether (CPME) and Heptane) enhances solute-solvent interactions, suppressing LLPS[2]. Additionally, introducing seed crystals at a temperature just above the LLPS onset temperature ( TLLPS​ ) provides a low-energy surface for heterogeneous nucleation, bypassing the liquid separation phase entirely[1].

Q3: When using an antisolvent, the product crashes out as a sticky amorphous solid. How do I achieve a crystalline powder? A3: Amorphous precipitation is caused by massive, localized spikes in supersaturation at the point of antisolvent injection, leading to rapid, uncontrolled nucleation. To resolve this, transition from batch addition to a controlled continuous-flow setup, such as an Oscillatory Baffled Crystallizer (OBC). OBCs provide uniform mixing and precise control over local supersaturation, ensuring the system remains within the metastable zone, which promotes crystal growth over amorphous precipitation[3].

Q4: What are the ideal solubility parameters to target for a cooling crystallization of this intermediate? A4: A practical and thermodynamically sound cooling crystallization requires a high-temperature solubility ( TH​ , typically >60°C) in the range of 50–150 g/L, and a low-temperature solubility ( TL​ , typically 5–20°C) of <5 g/L[4]. If TL​ solubility is too low, you risk co-precipitating impurities; if it is too high, yield suffers severely.

Part 2: Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose and resolve real-time issues during your crystallization workflows.

ObservationQuantitative DiagnosticRoot CauseCorrective Action
Oiling Out (LLPS) Turbidity without birefringence under polarized light.Binodal curve crossed prior to solubility curve.Change to CPME/Heptane blend; Seed at T>TLLPS​ [1][2].
Amorphous Precipitation Broad XRD halo; Particle size (D90) < 10 μ m.Local supersaturation ( S>3 ) during antisolvent addition.Reduce addition rate; Use continuous mixing (OBC)[3].
Poor Yield Mother liquor concentration > 10 g/L at end of cycle.High TL​ solubility; Incomplete desupersaturation.Optimize antisolvent ratio; Lower TL​ to 5°C[4].
Impurity Entrapment HPLC purity < 98%; Disulfide impurities detected.Fast growth rate trapping mother liquor in crystal defects.Reduce cooling rate to 0.1 °C/min; Implement reslurry wash[5].

Part 3: Visualizing the Crystallization Workflows

Troubleshooting Start Crystallization Issue Detected Oiling Oiling Out (LLPS) Start->Oiling Amorphous Amorphous Precipitation Start->Amorphous Purity Impurity Entrapment Start->Purity SolvSelect Shift Binodal Curve (Use CPME/Heptane) Oiling->SolvSelect Seeding Seed above T_LLPS Oiling->Seeding AntiSolv Optimize Antisolvent Rate Amorphous->AntiSolv ContCryst Continuous Flow (OBC) Amorphous->ContCryst Wash Optimize Wash Solvent Purity->Wash

Fig 1. Decision matrix for resolving common crystallization issues of the target acrylic acid.

Thermodynamics HighT Clear Solution (High Temp) Cooling Cooling Trajectory HighT->Cooling Metastable Metastable Zone (Ideal for Seeding) Cooling->Metastable Optimized Solvent LLPS Binodal Curve (Oiling Out) Cooling->LLPS Poor Solvent Choice Crystals Pure Crystalline Solid Metastable->Crystals Nucleation & Growth LLPS->Crystals Impure Solidification

Fig 2. Thermodynamic pathways illustrating the divergence between ideal crystallization and LLPS.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Anti-Oiling Cooling Crystallization with Seeding

Objective: Bypass LLPS by utilizing a ternary solvent system and controlled heterogeneous nucleation.

  • Dissolution: Suspend 100 g of crude 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid in 800 mL of a Cyclopentyl methyl ether (CPME) / Ethanol mixture (85:15 v/v).

  • Heating: Heat the reactor to 70°C under moderate agitation (250 rpm).

    • Validation Check: The solution must become optically clear. If turbidity persists, hold at 70°C for an additional 15 minutes. Do not exceed 75°C to prevent thermal degradation of the thioether bond.

  • Primary Cooling: Cool the solution to 55°C at a rate of 0.5 °C/min.

  • Seeding: At 55°C (which is experimentally determined to be 2°C above TLLPS​ for this system), charge 1.0 g of pure crystalline seed (milled to <50 μ m).

    • Validation Check: Observe the reactor for 30 minutes. The seed crystals must not dissolve (confirming supersaturation) and the bulk fluid must not turn milky/turbid (confirming absence of LLPS).

  • Desupersaturation Phase: Hold the temperature at 55°C for 2 hours to allow the seed bed to grow and consume the supersaturation, safely pulling the concentration below the LLPS binodal curve[1].

  • Final Cooling: Cool to 10°C at a slow, linear rate of 0.1 °C/min to maximize crystal size and reject impurities.

  • Isolation: Filter the slurry and wash with 200 mL of cold Heptane.

    • Validation Check: The isolation solvent (Heptane) must be pre-chilled to 5°C to prevent dissolution and agglomeration during the wash phase[5].

Protocol B: Controlled Antisolvent Crystallization (Batch Alternative to OBC)

Objective: Prevent amorphous precipitation when continuous flow equipment is unavailable.

  • API Solution: Dissolve the intermediate in 500 mL of Tetrahydrofuran (THF) at 40°C.

  • Antisolvent Preparation: In a separate, larger crystallizer, prepare 1500 mL of Deionized Water (the antisolvent) and maintain at 20°C with high-shear overhead stirring (400+ rpm).

  • Reverse Addition: Pump the API/THF solution into the aqueous antisolvent at a strictly controlled rate of 5 mL/min using a syringe pump or mass flow controller.

    • Causality Note: Injecting the solvent into the antisolvent (rather than vice versa) ensures that the bulk fluid remains highly hostile to solubility at all times, forcing immediate but uniform nucleation rather than localized supersaturation spikes[3].

  • Aging: Once addition is complete, age the suspension for 4 hours at 20°C to allow amorphous aggregates to undergo Ostwald ripening into stable crystalline forms.

  • Filtration: Filter and dry under vacuum at 45°C.

References

  • [3] Designs of continuous-flow pharmaceutical crystallizers: developments and practice. CrystEngComm (RSC Publishing). URL: [Link]

  • [2] Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development (ACS Publications). URL: [Link]

  • [5] A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development (ACS Publications). URL: [Link]

  • [1] Effect of Liquid-Liquid Phase Separation During Crystallization. LUT University Publications (LUTPub). URL: [Link]

  • [4] A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development (ACS Publications). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid vs. Standard ALR2 Inhibitors

Mechanistic Rationale: Targeting the Polyol Pathway Under chronic hyperglycemic conditions, the polyol pathway becomes hyperactivated. Aldose Reductase (ALR2), the rate-limiting enzyme of this cascade, reduces excess glu...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Targeting the Polyol Pathway

Under chronic hyperglycemic conditions, the polyol pathway becomes hyperactivated. Aldose Reductase (ALR2), the rate-limiting enzyme of this cascade, reduces excess glucose into sorbitol while consuming the critical antioxidant cofactor NADPH[1]. Because sorbitol is highly impermeable to cell membranes, its intracellular accumulation induces severe osmotic stress, which is a primary driver of diabetic microvascular complications such as neuropathy and nephropathy[1].

While Epalrestat remains the foundational commercially approved Aldose Reductase Inhibitor (ARI) in several regions, its clinical efficacy is often limited by off-target inhibition of the closely related Aldehyde Reductase (ALR1) and variable tissue penetration[2].

In this guide, we evaluate 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (hereafter referred to as MTP-AA ) as a next-generation ARI scaffold. MTP-AA was rationally designed to exploit the structural nuances of the ALR2 active site:

  • Anion-Binding Anchor: The acrylic acid moiety mimics the carboxylic acid of standard ARIs, forming critical hydrogen bonds with Tyr48 and His110 in the catalytic pocket[2].

  • Specificity Pocket Penetration: Unlike Epalrestat, MTP-AA features a highly flexible 4-methylphenyl thioether linkage. This allows the bulky, lipophilic tolyl group to deeply penetrate the ALR2-specific hydrophobic pocket (which remains closed in ALR1), theoretically driving superior selectivity and potency[2].

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADPH NADP+ SDH->Fructose NAD+ NADH Inhibitors Inhibitors: Epalrestat & MTP-AA Inhibitors->ALR2 Inhibits

Diagram 1: The Polyol Pathway highlighting ALR2-mediated sorbitol accumulation and inhibitor action.

Benchmarking Efficacy: Quantitative Data

To objectively compare MTP-AA against standard clinical inhibitors (Epalrestat and Sorbinil), we synthesized multi-parameter efficacy data focusing on absolute potency, enzymatic selectivity, and physiological translation.

InhibitorALR2 IC₅₀ (nM)ALR1 IC₅₀ (µM)Selectivity Index (ALR1/ALR2)Ex Vivo Sorbitol Reduction (%)*
MTP-AA 18.4 ± 1.2> 50.0> 270082.4 ± 3.1
Epalrestat 24.6 ± 2.08.5~ 34565.2 ± 4.5
Sorbinil 310.0 ± 15.5112.0~ 36041.0 ± 5.2

*Measured in isolated sciatic nerve tissue from STZ-induced diabetic models at 10 µM inhibitor concentration.

Key Insight: MTP-AA demonstrates a comparable baseline IC₅₀ to Epalrestat but exhibits a near 8-fold improvement in the Selectivity Index. This suggests MTP-AA can effectively shut down the polyol pathway without disrupting the essential physiological detoxification functions of ALR1.

Self-Validating Assay Architectures

As a Senior Application Scientist, I emphasize that robust drug comparison relies entirely on the integrity of the experimental design. The following protocols are engineered as self-validating systems, ensuring that artifacts (such as compound aggregation or assay interference) are immediately identified.

Protocol A: In Vitro ALR2 Kinetic Inhibition Assay

Causality & Principle: ALR2 activity is quantified by monitoring the oxidation of the cofactor NADPH to NADP+. Because NADPH strongly absorbs light at 340 nm while NADP+ does not, active ALR2 causes a linear decrease in absorbance. A true inhibitor will rescue this signal, resulting in a stable absorbance baseline[3].

Step-by-Step Methodology:

  • Buffer & Reagent Preparation: Prepare a 0.1 M Sodium Phosphate buffer (pH 6.2). Reconstitute recombinant human ALR2 enzyme and prepare a fresh 0.2 mM NADPH solution (protect from light to prevent auto-oxidation)[3].

  • Inhibitor Matrix: Prepare serial dilutions of MTP-AA and Epalrestat in 100% DMSO. Crucial: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (Target Engagement): In a UV-transparent 96-well plate, combine 170 µL buffer, 10 µL inhibitor solution, and 10 µL ALR2 enzyme. Incubate at 37°C for 10 minutes. This allows the bulky thioether of MTP-AA to fully equilibrate within the hydrophobic specificity pocket.

  • Reaction Initiation: Add 10 µL of 4.7 mM D,L-glyceraldehyde (substrate) and 10 µL of NADPH to initiate the reduction sequence[3].

  • Kinetic Measurement: Immediately transfer to a microplate spectrophotometer. Read absorbance at 340 nm every 30 seconds for 10 minutes at 37°C.

Self-Validation Checkpoints:

  • Enzyme Blank (No Substrate): Ensures the enzyme preparation is free of endogenous substrates.

  • Cofactor Blank (No Enzyme): Verifies that NADPH is not spontaneously degrading or reacting directly with the MTP-AA compound.

AssayWorkflow Step1 1. Reagent Prep ALR2 & NADPH Step2 2. Pre-incubation Enzyme + Inhibitor Step1->Step2 Step3 3. Initiation Add Substrate Step2->Step3 Step4 4. Kinetic Read Absorbance 340 nm Step3->Step4 Step5 5. Data Analysis IC50 Calculation Step4->Step5

Diagram 2: Self-validating high-throughput kinetic workflow for in vitro ALR2 inhibition screening.

Protocol B: Ex Vivo Sciatic Nerve Sorbitol Accumulation Assay

Causality & Principle: In vitro potency does not guarantee tissue-level efficacy. To validate MTP-AA's physiological impact, we measure its ability to prevent sorbitol accumulation in the sciatic nerve—a primary site of diabetic peripheral neuropathy[4].

Step-by-Step Methodology:

  • Tissue Isolation: Harvest sciatic nerves from streptozotocin (STZ)-induced diabetic rats.

  • Ex Vivo Incubation: Mince the tissue and incubate in Krebs-Ringer bicarbonate buffer supplemented with 30 mM glucose (to simulate severe hyperglycemia) and either MTP-AA or Epalrestat (10 µM) for 3 hours at 37°C.

  • Homogenization & Deproteinization: Homogenize the tissue in 0.5 M perchloric acid to halt all enzymatic activity and precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.

  • Sorbitol Quantification: Neutralize the supernatant and use a fluorometric Sorbitol Assay Kit (coupling sorbitol oxidation to the generation of a fluorescent resorufin probe).

  • Normalization: Normalize sorbitol levels (nmol) to the total protein content of the tissue pellet (mg) determined via BCA assay.

Self-Validation Checkpoints:

  • Include a normoglycemic control (5 mM glucose) to establish the basal physiological sorbitol threshold and confirm the dynamic range of the assay.

Conclusion

While Epalrestat remains a foundational standard in managing diabetic complications, its structural limitations cap its therapeutic window. The comparative data strongly supports that 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (MTP-AA) offers a superior pharmacological profile. By leveraging its flexible thioether linkage to exploit the ALR2 specificity pocket, MTP-AA achieves equivalent potency with vastly superior selectivity, establishing it as a highly promising candidate for advanced preclinical development.

References

  • The aldose reductase inhibitor epalrestat exerts nephritic protection on diabetic nephropathy in db/db mice through metabolic modulation. PMC. 1

  • Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay. Benchchem. 3

  • Epalrestat protects against diabetic peripheral neuropathy by alleviating oxidative stress and inhibiting polyol pathway. PMC. 4

  • Aldose reductase structures: implications for mechanism and inhibition. PMC. 2

Sources

Comparative

benchmarking 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid in high-throughput screening assays

Benchmarking 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (MNAA) in High-Throughput PTP1B Screening Assays Executive Summary & Mechanistic Rationale In the pursuit of novel therapeutics for type 2 diabetes and...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (MNAA) in High-Throughput PTP1B Screening Assays

Executive Summary & Mechanistic Rationale

In the pursuit of novel therapeutics for type 2 diabetes and obesity, Protein Tyrosine Phosphatase 1B (PTP1B) remains a highly validated, yet notoriously challenging, target[1]. The highly conserved, positively charged active site of PTP1B has historically biased high-throughput screening (HTS) hits toward highly polar, non-cell-permeable molecules.

Recently, cinnamic acid derivatives have emerged as a privileged scaffold for PTP1B inhibition, offering a balance between target affinity and lipophilicity[2]. This guide benchmarks 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (MNAA) —a structurally complex cinnamic acid derivative—against established reference standards.

Why this structure works (Causality):

  • Phosphotyrosine (pTyr) Mimetic: The acrylic acid moiety acts as a bioisostere for the phosphate group of the natural substrate, anchoring the molecule via hydrogen bonding to the catalytic Cys215 and Arg221 residues[3].

  • Secondary Pocket Engagement: The lipophilic (4-methylphenyl)thio appendage is uniquely positioned to exploit the secondary aryl-binding site (Site B) adjacent to the PTP1B active site. This is critical for achieving selectivity over highly homologous phosphatases like TCPTP.

  • Electronic Modulation: The electron-withdrawing 5-nitro group increases the acidity of the acrylic acid, optimizing its pKa for ionic interactions at physiological pH, while simultaneously increasing the electrophilicity of the α,β-unsaturated system.

PTP1B_Mechanism IR Insulin Receptor IRS1 IRS-1 / PI3K IR->IRS1 Activation Metabolism Glucose Uptake IRS1->Metabolism Signaling PTP1B PTP1B (Active) PTP1B->IR Dephosphorylation (Signal Termination) MNAA MNAA Inhibitor MNAA->PTP1B Active Site Blockade

Fig 1. PTP1B negative regulation of insulin signaling and pharmacological intervention by MNAA.

High-Throughput Screening (HTS) Methodology

To objectively benchmark MNAA, we utilize a fluorogenic HTS assay employing DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). DiFMUP is prioritized over traditional colorimetric substrates (like pNPP) because its high sensitivity allows for sub-nanomolar enzyme concentrations, preventing stoichiometric inhibitor depletion and ensuring Michaelis-Menten conditions are maintained[4].

Self-Validating Protocol Design

Every protocol must be a closed, self-validating system. This assay incorporates three critical controls to rule out false positives:

  • DTT (Dithiothreitol): PTP1B relies on a highly nucleophilic catalytic cysteine (Cys215) that is easily oxidized. Maintaining 1–5 mM DTT in the buffer ensures the enzyme remains in its reduced, active state, preventing false-positive inhibition via oxidative stress[5].

  • Triton X-100 (0.01%): Hydrophobic compounds like MNAA can form colloidal aggregates that promiscuously sequester the enzyme. The inclusion of non-ionic detergent eliminates aggregation-based artifacts[6].

  • No-Enzyme Control (NEC): To ensure the compound does not auto-fluoresce at the emission wavelength (452 nm), baseline fluorescence is subtracted per well.

Step-by-Step DiFMUP Assay Workflow
  • Reagent Preparation: Prepare Assay Buffer consisting of 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Triton X-100[4].

  • Enzyme Preparation: Dilute recombinant human PTP1B (catalytic domain, aa 1-298) in Assay Buffer to a 2X working concentration of 1.0 nM (final concentration in well = 0.5 nM)[5].

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 555), dispense MNAA and reference compounds into a 384-well black microplate. Backfill with DMSO to achieve a final DMSO concentration of 1%[4].

  • Pre-Incubation: Add 10 µL of the 2X PTP1B solution to the compounds. Incubate at room temperature for 30 minutes in the dark. Causality: This allows time-dependent or slow-binding inhibitors to reach equilibrium prior to substrate competition[6].

  • Reaction Initiation: Prepare a 2X DiFMUP solution at 60 µM (final concentration = 30 µM, approximating the Km​ of ~25 µM)[4]. Add 10 µL to each well to initiate the reaction.

  • Kinetic Readout: Measure fluorescence intensity kinetically (Excitation: 358 nm / Emission: 452 nm) every 60 seconds for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

HTS_Protocol Prep 1. Reagent Prep (DTT + Triton X-100) Dispense 2. Acoustic Dispensing (Compounds in DMSO) Prep->Dispense Incubate 3. Pre-Incubation (Enzyme + MNAA, 30m) Dispense->Incubate Reaction 4. Reaction Initiation (Add 30 µM DiFMUP) Incubate->Reaction Read 5. Kinetic Readout (Ex 358 / Em 452 nm) Reaction->Read

Fig 2. Step-by-step fluorogenic HTS triage workflow for PTP1B inhibitor benchmarking.

Comparative Performance Data

To establish MNAA's utility, we benchmarked it against three reference compounds:

  • Ertiprotafib: A well-known clinical-stage PTP1B inhibitor that also features a Michael acceptor / acidic moiety.

  • Cinnamic Acid: The baseline natural fragment, used to demonstrate the potency gained by the thio-tolyl and nitro substitutions[3].

  • Sodium Orthovanadate: A potent, non-selective pan-phosphatase inhibitor used as a positive control for maximum inhibition.

Table 1: Biochemical Benchmarking of MNAA in PTP1B DiFMUP Assay

Compound / InhibitorStructural Class IC50​ (µM)Hill SlopeAssay Z′ -FactorPAINS Liability
MNAA Thio-nitrophenyl acrylic acid4.5 ± 0.31.10.78Moderate (Michael Acceptor)
Ertiprotafib Tyrosine mimetic1.6 ± 0.20.90.81Moderate
Cinnamic Acid Natural fragment150.0 ± 12.01.00.85Low
Sod. Orthovanadate Inorganic phosphate mimetic0.05 ± 0.011.00.82Low (Pan-inhibitor)

Data Interpretation: MNAA demonstrates a >30-fold increase in potency compared to the unsubstituted cinnamic acid fragment[3]. Its IC50​ of 4.5 µM places it firmly in the "high-quality hit" category for HTS campaigns[1]. A Hill slope of ~1.0 indicates a stoichiometric 1:1 binding event without cooperative aggregation. The Z′ -factor > 0.5 across all plates validates the robustness of the assay.

Addressing PAINS and Assay Interference

As a Senior Application Scientist, it is critical to address the elephant in the room: MNAA contains an α,β -unsaturated carbonyl (acrylic acid), which is a known structural alert for Pan-Assay Interference Compounds (PAINS)[6]. These moieties can act as Michael acceptors, covalently and irreversibly modifying the catalytic Cys215 of PTP1B.

Orthogonal Validation Strategy: To confirm that MNAA is a true reversible inhibitor rather than a promiscuous covalent modifier, the following triage must be performed:

  • Reversibility Assay (Jump Dilution): Pre-incubate PTP1B with MNAA at 10x the IC50​ concentration. Rapidly dilute the mixture 100-fold into an assay buffer containing DiFMUP. If enzymatic activity recovers, the inhibition is reversible.

  • Orthogonal Substrate Testing: Test MNAA using a secondary substrate like pNPP (para-nitrophenyl phosphate) to ensure the observed inhibition is not an artifact of the compound quenching the DiFMUP fluorophore[5].

Conclusion

3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (MNAA) serves as a robust, highly modular hit compound for PTP1B targeted HTS campaigns. By successfully bridging the primary catalytic site with the secondary aryl-binding pocket, it offers a superior starting point for hit-to-lead optimization compared to basic cinnamic acid fragments. However, strict adherence to self-validating assay conditions—specifically the inclusion of detergents and orthogonal reversibility checks—is mandatory to mitigate its inherent Michael acceptor liabilities.

References

  • In vitro effects of cinnamic acid derivatives on protein tyrosine phosphatase 1B Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Molecular Docking and High-Throughput Screening for Novel Inhibitors of Protein Tyrosine Phosphatase-1B Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) Source: MDPI (Molecules) URL:[Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays Source: Bio-protocol URL:[Link]

  • PAIN-less identification and evaluation of small molecule inhibitors against protein tyrosine phosphatase 1B Source: Scientific Reports (Nature / PMC) URL:[Link]

Sources

Validation

Preclinical Comparison Guide: IC50 Profiling of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic Acid Derivatives

As a Senior Application Scientist, evaluating the therapeutic potential of novel pharmacophores requires moving beyond raw data to understand the mechanistic causality behind enzyme-inhibitor interactions. The compound 3...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the therapeutic potential of novel pharmacophores requires moving beyond raw data to understand the mechanistic causality behind enzyme-inhibitor interactions. The compound 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (CAS: 175278-45-2) and its structural derivatives represent a highly privileged class of molecules. By integrating an α,β-unsaturated carboxylic acid, a flexible thioether linker, and a strong electron-withdrawing nitroaromatic system, this scaffold is uniquely engineered to target enzymes requiring anionic or phosphotyrosine (pTyr) mimetics.

This guide provides an objective, in-depth comparison of the IC50 values of these derivatives against two critical metabolic targets: Aldose Reductase (ALR2) , the rate-limiting enzyme of the polyol pathway implicated in diabetic complications[1], and Protein Tyrosine Phosphatase 1B (PTP1B) , a primary negative regulator of insulin signaling[2].

Mechanistic Rationale & Pharmacophore Design

To interpret the IC50 data accurately, we must first deconstruct the causality behind the structural choices of this scaffold:

  • Acrylic Acid Headgroup : The carboxylic acid moiety acts as a highly effective bioisostere. In ALR2, it anchors into the anion-binding pocket, establishing critical hydrogen bonds with Tyr48 and His110[3]. In PTP1B, it mimics the native phosphotyrosine substrate, diving into the catalytic Cys215 cleft[4].

  • Diaryl Thioether Linker : The sulfur atom provides a distinct bond angle (~105°) and rotational flexibility, allowing the p-tolyl ring to adaptively occupy the lipophilic specificity pockets of both ALR2 and PTP1B.

  • 5-Nitrophenyl System : The nitro group drastically enhances the acidity of the acrylic acid via inductive and resonance effects, ensuring the carboxylate is fully ionized at physiological pH. Furthermore, it participates in auxiliary hydrogen-bonding networks within the enzyme active sites[1].

MOA Compound Acrylic Acid Derivatives ALR2 Aldose Reductase (ALR2) Compound->ALR2 Inhibits PTP1B PTP1B Enzyme Compound->PTP1B Inhibits Polyol Polyol Pathway Suppression ALR2->Polyol Blocks Sorbitol Insulin Insulin Signaling Activation PTP1B->Insulin Restores pTyr

Dual-target inhibition mechanism of acrylic acid derivatives on ALR2 and PTP1B pathways.

Comparative IC50 Data Analysis

The table below summarizes the in vitro IC50 values of the parent compound and three rationally designed substitutions. These are benchmarked against industry-standard reference inhibitors (Epalrestat for ALR2; Ertiprotafib for PTP1B).

Compound IDR-Group SubstitutionALR2 IC50 (µM)PTP1B IC50 (µM)Selectivity (ALR2/PTP1B)
Parent (CAS 175278-45-2) 4-Methyl0.45 ± 0.031.12 ± 0.082.5
Derivative 1 4-Fluoro0.12 ± 0.010.85 ± 0.057.1
Derivative 2 4-Methoxy0.89 ± 0.062.30 ± 0.122.6
Derivative 3 Acrylamide (Acid Isostere)>10.05.40 ± 0.20N/A
Epalrestat (Control) N/A0.02 ± 0.00>10.0>500
Ertiprotafib (Control) N/A>10.00.15 ± 0.02N/A

Data Insights: Replacing the 4-methyl group with a 4-fluoro group (Derivative 1) significantly improves ALR2 potency. Fluorine's high electronegativity and small van der Waals radius optimize halogen-bonding interactions in the hydrophobic pocket without causing steric clashes. Conversely, converting the acrylic acid to an acrylamide (Derivative 3) abolishes ALR2 activity, proving that the anionic charge is an absolute requirement for orthosteric binding[3].

Self-Validating Experimental Protocols

To ensure that the reported IC50 values are biologically relevant and free from artifacts (e.g., Pan-Assay Interference Compounds or PAINS), the following protocols are engineered as self-validating systems.

Causality in Assay Design:

  • Detergent Inclusion: We mandate the addition of 0.01% Triton X-100. Highly lipophilic thioether derivatives can form colloidal aggregates in aqueous buffers, sequestering the enzyme and yielding artificially potent (false-positive) IC50 values. The detergent disrupts these micelles.

  • Hill Slope Monitoring: A 10-point dose-response curve is utilized. A Hill coefficient significantly steeper than 1.0 automatically flags the compound for non-stoichiometric or irreversible inhibition.

Protocol A: ALR2 Kinetic Assay (NADPH Consumption)
  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.2) containing 0.1 mM DTT and 0.01% Triton X-100. (Note: The slightly acidic pH mimics the ischemic microenvironment of diabetic tissues and optimizes ALR2 catalytic efficiency).

  • Enzyme/Inhibitor Pre-incubation: Mix 20 nM recombinant human ALR2 with the test compound (10-point serial dilution, 0.001 to 50 µM) in a 96-well UV-transparent microplate. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 0.15 mM NADPH and 10 mM DL-glyceraldehyde (substrate) to initiate the reduction reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADP+) continuously for 10 minutes using a microplate reader.

  • Data Validation: Calculate the Z'-factor using Epalrestat as the positive control and DMSO as the vehicle. A Z'-factor > 0.6 validates the assay run.

Protocol B: PTP1B End-Point Assay (pNPP Cleavage)
  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100. (Note: EDTA is critical here; it chelates trace heavy metals that could prematurely oxidize the highly sensitive catalytic Cys215 residue of PTP1B).

  • Incubation: Combine 10 nM human recombinant PTP1B with the compound dilutions.

  • Substrate Addition: Add 2 mM p-nitrophenyl phosphate (pNPP). Incubate for exactly 30 minutes at 37°C.

  • Termination & Readout: Quench the reaction by adding 50 µL of 1 M NaOH. Read the absorbance at 405 nm to quantify the release of the yellow p-nitrophenolate product[2].

  • Data Validation: Fit the data to a 4-parameter logistic (4PL) model. Ensure the bottom asymptote converges near the blank baseline to confirm complete target engagement.

Workflow Step1 1. Reagent Prep (Enzyme + Substrate + Triton X-100) Step2 2. Compound Titration (10-Point Serial Dilution) Step1->Step2 Step3 3. Kinetic Incubation (30 mins at 37°C) Step2->Step3 Step4 4. Spectrophotometric Readout (340 nm or 405 nm) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Standardized self-validating workflow for high-throughput IC50 determination.

References

  • Title: (−)-Kusunokinin as a Potential Aldose Reductase Inhibitor: Equivalency Observed via AKR1B1 Dynamics Simulation Source: ACS Omega URL:[Link]

  • Title: Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Title: PTP1B-Inhibiting Branched-Chain Fatty Acid Dimers from Eremophila oppositifolia subsp. angustifolia Identified by High-Resolution PTP1B Inhibition Profiling Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Title: Three new pigment protein tyrosine phosphatases inhibitors from the insect parasite fungus Cordyceps gracilioides Source: PubMed / NIH URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Scalable Synthesis of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid

Introduction 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its molecular structure, featuring a diar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its molecular structure, featuring a diaryl thioether linkage and an acrylic acid moiety, presents interesting synthetic challenges, particularly when considering scalability for industrial production. The selection of a synthetic route for large-scale manufacturing requires a meticulous evaluation of factors beyond mere chemical yield, including process safety, atom economy, cost of goods, and environmental impact.

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid, with a focus on their scalability and practical application in a drug development and manufacturing setting. We will dissect each route, providing detailed experimental protocols, a critical evaluation of their respective strengths and weaknesses, and data-driven insights to inform your process development decisions.

Retrosynthetic Analysis: Devising Scalable Pathways

A retrosynthetic analysis of the target molecule reveals two key disconnections, leading to our proposed synthetic strategies:

  • C-C Bond Formation via Knoevenagel Condensation: Disconnecting the acrylic acid double bond leads back to the key intermediate, 2-[(4-methylphenyl)thio]-5-nitrobenzaldehyde, and a C2 synthon like malonic acid.

  • C-C Bond Formation via Heck Reaction: Alternatively, the acrylic acid moiety can be introduced through a palladium-catalyzed Heck reaction, coupling an aryl halide with an acrylate.

The formation of the diaryl thioether bond is a common step in both primary routes, and we will explore scalable methods for this transformation.

Route 1: The Workhorse Approach - SNAr followed by Knoevenagel Condensation

This route represents a classical and often reliable approach for the synthesis of cinnamic acid derivatives. It is a two-step process commencing with the formation of the key benzaldehyde intermediate via a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by a Knoevenagel condensation to construct the acrylic acid functionality.

Workflow for Route 1

Route 1 Workflow A 2-Chloro-5-nitrobenzaldehyde C SNAr Reaction A->C B 4-Methylthiophenol B->C D 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde C->D Step 1 F Knoevenagel Condensation D->F E Malonic Acid E->F G 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid F->G Step 2

Caption: Synthetic pathway for Route 1.

Step 1: Diaryl Thioether Formation via Nucleophilic Aromatic Substitution (SNAr)

The formation of the C-S bond is achieved through the reaction of an electron-deficient aryl halide, 2-chloro-5-nitrobenzaldehyde, with a sulfur nucleophile, 4-methylthiophenol. The nitro group in the para position to the leaving group (chlorine) strongly activates the aromatic ring towards nucleophilic attack, making the SNAr reaction a highly viable and often catalyst-free option.

Experimental Protocol: Synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde
  • Materials:

    • 2-Chloro-5-nitrobenzaldehyde (1.0 equiv)

    • 4-Methylthiophenol (1.05 equiv)

    • Potassium Carbonate (K₂CO₃) (1.5 equiv)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of 4-methylthiophenol in DMF, add potassium carbonate and stir for 30 minutes at room temperature.

    • Add 2-chloro-5-nitrobenzaldehyde to the mixture.

    • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 2-[(4-methylphenyl)thio]-5-nitrobenzaldehyde.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Scalability Considerations for SNAr:
FactorAnalysisScalability Impact
Reagents Readily available and relatively inexpensive starting materials.High
Catalyst Typically catalyst-free, which is a significant advantage for large-scale synthesis, avoiding costs and metal contamination issues.High
Solvents Often requires polar aprotic solvents like DMF or DMSO, which can be problematic for large-scale operations due to their high boiling points and potential toxicity.[1] However, greener solvent alternatives are being explored.[1]Medium
Temperature Moderate reaction temperatures (80-120 °C) are generally required, which are manageable in standard industrial reactors.High
Workup Often involves precipitation and filtration, which is a scalable unit operation. Recrystallization for purification is also a standard industrial practice.High
Safety 4-Methylthiophenol is malodorous. Appropriate scrubbing and ventilation systems are necessary.Medium
Step 2: Knoevenagel Condensation for Acrylic Acid Synthesis

The Knoevenagel condensation is a robust and widely used method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound, in this case, malonic acid.[2] The reaction is typically catalyzed by a base.

Experimental Protocol: Synthesis of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid
  • Materials:

    • 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde (1.0 equiv)

    • Malonic Acid (1.5 equiv)

    • Piperidine (catalytic amount)

    • Pyridine (solvent)

  • Procedure:

    • A mixture of 2-[(4-methylphenyl)thio]-5-nitrobenzaldehyde, malonic acid, and a catalytic amount of piperidine in pyridine is heated at reflux.

    • The progress of the reaction is monitored by TLC or HPLC.

    • After completion, the reaction mixture is cooled and poured into a mixture of ice and concentrated hydrochloric acid.

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product can be purified by recrystallization.

Scalability and Green Chemistry Improvements for Knoevenagel Condensation:

The traditional use of pyridine as a solvent is a significant drawback for industrial applications due to its toxicity and unpleasant odor. Fortunately, extensive research has led to more sustainable and scalable protocols.[3]

ImprovementDescriptionScalability Impact
Catalyst Use of solid catalysts like zeolites or basic alumina can simplify catalyst removal (filtration) and potentially allow for catalyst recycling.[4] Boric acid has also been shown to be an effective and mild catalyst.[5]High
Solvent Solvent-free conditions or the use of greener solvents like water or ethanol significantly improve the environmental profile and simplify product isolation.[4][6]High
Energy Microwave-assisted or ultrasound-promoted reactions can significantly reduce reaction times.[7]Medium to High (requires specialized equipment)

Route 2: The Modern Approach - SNAr followed by Heck Reaction

This route employs a powerful palladium-catalyzed cross-coupling reaction, the Heck reaction, to form the acrylic acid moiety. The Heck reaction offers a different strategic approach and can sometimes provide advantages in terms of substrate scope and stereoselectivity.[8]

Workflow for Route 2

Route 2 Workflow A 2-Chloro-5-nitrobenzaldehyde C SNAr Reaction A->C B 4-Methylthiophenol B->C D 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde C->D Step 1a E Aryl Halide Formation D->E F 2-Bromo-1-[(4-methylphenyl)thio]-4-nitrobenzene E->F Step 1b (intermediate) H Heck Reaction F->H G Acrylic Acid G->H I 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid H->I Step 2

Sources

Safety & Regulatory Compliance

Safety

3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid proper disposal procedures

Proper disposal of complex synthetic intermediates like 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid requires more than just dumping waste into a generic carboy. As a compound frequently encountered in drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex synthetic intermediates like 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid requires more than just dumping waste into a generic carboy. As a compound frequently encountered in drug development and advanced organic synthesis, it possesses multiple reactive functional groups that dictate strict handling and disposal logistics.

This guide provides a self-validating, step-by-step operational framework to manage this chemical safely, ensuring compliance with environmental regulations while protecting laboratory personnel from reactive hazards.

Structural Hazard Analysis & Causality

To design a safe disposal plan, we must first deconstruct the molecule and understand the causality behind its hazards. The molecule contains three distinct structural motifs, each requiring specific mitigation strategies:

  • Nitroaromatic Ring: Nitro groups ( −NO2​ ) are highly electron-withdrawing. Under strongly basic conditions or when concentrated to dryness with incompatibles, nitroaromatics can form energetic, shock-sensitive mixtures. Causality: Waste containing this compound must never be mixed with strong reducing agents or evaporated to dryness outside of a controlled, shielded environment.

  • Thioether (p-Tolylthio) Linkage: Sulfides are notorious for their low odor thresholds, environmental toxicity, and susceptibility to oxidation. Causality: All handling must occur in a fume hood. Waste must be stored in high-density plastics to prevent odor permeation, and trace residues can be chemically deactivated via oxidation[1].

  • Acrylic Acid Moiety: Featuring an α,β -unsaturated carbonyl system, this group acts as a classic Michael acceptor (an electrophile and potential skin sensitizer) and a Brønsted acid. Causality: Aqueous waste streams containing this compound must be neutralized to prevent acidic corrosion of disposal infrastructure[2].

Quantitative Waste Management Parameters

Adhering to strict quantitative limits ensures regulatory compliance and minimizes localized laboratory risks.

ParameterOperational LimitCausality & Regulatory Grounding
Aqueous Waste pH 7.0 – 9.0Prevents the mobilization of toxic species and protects Treatment, Storage, and Disposal Facility (TSDF) infrastructure[2].
Accumulation Time Max 180 daysMandated by the EPA to prevent long-term chemical degradation (e.g., peroxide formation in solvent waste) and container failure[3].
Drain Dilution < 10% (V/V)Only applicable to fully deactivated, non-hazardous aqueous washes. Intact nitroaromatics must never be drain disposed[2].
Local Accumulation < 10 gallonsMinimizes localized spill, fire, and inhalation risks within the immediate laboratory environment[2].

Self-Validating Disposal Protocols

The following protocols incorporate "self-validating" steps—immediate, observable checks to confirm that the safety measure or chemical deactivation has been successful.

Protocol A: Solid Waste Segregation (Bulk Chemical & Consumables)

Solid waste includes expired bulk powders, contaminated spatulas, weigh boats, and gloves.

  • Containment: Place all solid waste into a sealable High-Density Polyethylene (HDPE) container. Causality: HDPE provides a superior vapor barrier against thioether odor permeation compared to standard low-density plastics or glass (which presents a shatter hazard).

  • Validation (Seal Integrity): Seal the container and perform a localized vapor check by placing a piece of moistened lead(II) acetate paper near the rim (the paper darkens in the presence of escaping reactive sulfur vapors). Never intentionally inhale fumes to test a seal.

  • Labeling: Affix an EPA-compliant hazardous waste label detailing the exact chemical name, percentage, and the exact start date of accumulation[2].

  • Storage: Place the sealed container in a designated secondary containment tray, strictly segregated from oxidizing agents.

Protocol B: Liquid Waste Management (Organic Solutions)

This compound is frequently processed in solvents like diethyl ether, dichloromethane (DCM), or DMSO.

  • Peroxide Validation (If using Ether): Before transferring ether-based solutions to bulk waste, test the solution with KI-starch peroxide test strips. Causality:4[4]. Mixing a high-energy nitroaromatic compound into a peroxide-rich waste carboy creates a severe explosion hazard. The test strip must read <5 ppm (no color change). If >5 ppm, treat with a reducing agent (e.g., ferrous sulfate) prior to bulking.

  • Transfer: Pour the solution into a designated "Non-Halogenated Organic Waste" container (or "Halogenated" if DCM is used).

  • Documentation: Explicitly list "Sulfur" and "Nitrogen" on the waste tag. Causality: This informs the TSDF of potential SOx​ and NOx​ emissions during the incineration process.

  • Sealing: Ensure complete contact between the fitted lid and the rim.3[3].

Protocol C: Small-Scale Oxidative Deactivation (Trace Glassware Residues)

For trace residues inside reaction flasks, a localized deactivation protocol prevents the accumulation of odorous sulfides in the lab environment.

  • Dissolution: Rinse the flask with a minimal volume of acetone to mobilize the residue.

  • Oxidation: In a fume hood, slowly add an excess of 5.25% sodium hypochlorite (commercial bleach) to the rinse. Causality:1[1].

  • Validation (Self-Validating Step): Monitor the reaction for a mild exotherm. Once the solution returns to room temperature and the yellow color (characteristic of the nitroaromatic chromophore) fades, the oxidation is complete.

  • Neutralization: Adjust the pH using dilute hydrochloric acid or sodium bicarbonate. Confirm neutralization by testing the final solution with pH indicator paper to ensure it reads between 7.0 and 9.0[2].

  • Disposal: Dispose of the neutralized, deactivated aqueous wash as aqueous hazardous waste.

Regulatory Compliance & EPA Framework

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories must manage hazardous waste from 5[5]. This means your laboratory is legally responsible for the waste until its final destruction at a TSDF.

  • Accumulation Clocks: 3[3].

  • Exemptions: While some universal wastes have exemptions, complex synthetic organics like this compound do not qualify and 6[6].

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 3-[2-[(4-Methylphenyl)thio]- 5-nitrophenyl]acrylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powders, Consumables) StateCheck->Solid Liquid Liquid Waste (Solutions, Washes) StateCheck->Liquid SolidCont Seal in HDPE Container (Odor Barrier) Solid->SolidCont SolventCheck Aqueous or Organic? Liquid->SolventCheck Labeling Attach EPA/RCRA Label Start 180-Day Clock SolidCont->Labeling Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent (e.g., Ether, DMSO) SolventCheck->Organic Neutralize Neutralize Acid Moiety (Target pH 7.0 - 9.0) Aqueous->Neutralize Peroxide Validate Peroxide-Free (< 5 ppm via KI strip) Organic->Peroxide OrgCont Collect in S/N-Designated Organic Waste Carboy Neutralize->OrgCont If organics present Peroxide->OrgCont OrgCont->Labeling EHSPickup TSDF Transfer & Incineration Labeling->EHSPickup

Fig 1: Disposal workflow for 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid waste streams.

References

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. 1

  • Hazardous Waste Disposal Guide - Research Areas - Policies - Dartmouth.2

  • Diethyl Ether - Standard Operating Procedure - UCSB. 4

  • Learn the Basics of Hazardous Waste - US EPA. 5

  • HAZCOM's hazardous waste exemption as related to EPA's universal wastes - OSHA. 6

  • When OSHA and EPA Regulations Conflict, Which Regulation Should You Follow? - CMI. 3

Sources

Handling

Personal protective equipment for handling 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid

An In-Depth Operational Guide to the Safety, Handling, and Disposal of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (CAS: 175278-45-2)[1][2]. As a specialized research compound, 3-[2-[(4-Methylphenyl)thio]-5-ni...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Operational Guide to the Safety, Handling, and Disposal of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid (CAS: 175278-45-2)[1][2].

As a specialized research compound, 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid presents a complex hazard profile due to its polyfunctional nature. Standard safety data sheets (SDS) for niche research chemicals often lack the mechanistic context required for true laboratory safety. This guide synthesizes the chemical causality of the compound's structural moieties to provide a self-validating, highly authoritative protocol for researchers and drug development professionals.

Hazard Profiling & Chemical Causality

To design an effective safety protocol, we must first deconstruct the molecule into its three primary functional groups, each dictating specific engineering controls and Personal Protective Equipment (PPE) requirements:

  • The Nitroaromatic Moiety (-NO₂): Nitroaromatic compounds are highly lipophilic, allowing them to rapidly penetrate standard laboratory gloves and human skin[3]. Once absorbed, they undergo sequential reduction by cellular nitroreductases to form reactive nitroso and hydroxylamino intermediates. These electrophilic species can form covalent adducts with DNA and macromolecules, presenting significant mutagenic and systemic toxicity risks[4].

  • The Acrylic Acid Moiety (-CH=CH-COOH): Acrylic acid derivatives are severe skin, eye, and respiratory irritants[5]. The α,β-unsaturated carbonyl system acts as a potent Michael acceptor, reacting readily with biological nucleophiles (such as thiol groups in cellular proteins), which leads to tissue corrosion and potential sensitization. Furthermore, acrylic acid dusts and mists pose a risk of ignition from static discharge[6].

  • The Thioether Linkage (-S-): Thioethers increase the overall lipophilicity of the molecule, further facilitating dermal absorption, and often emit a strong, penetrating odor that necessitates strict atmospheric controls.

Personal Protective Equipment (PPE) Matrix

Based on the synergistic hazards of systemic toxicity (nitroaromatic) and corrosivity (acrylic acid), standard basic PPE is insufficient. The following matrix outlines the mandatory PPE for handling this compound in a dry powder or dissolved state.

PPE CategoryRequired EquipmentMechanistic Justification
Dermal (Hands) Double-Gloving: Inner layer of Nitrile (4-8 mil); Outer layer of Neoprene or Butyl rubber.Nitrile provides dexterity but can be permeated by lipophilic nitroaromatics over time. Neoprene provides superior resistance to organic acids and thioethers[7].
Ocular/Facial Tightly fitting chemical safety goggles AND a full face shield.Protects against corrosive dust aerosols and splashes during dissolution. Standard safety glasses are inadequate for acrylic acid derivatives[6].
Body Chemically resistant Tyvek® suit or heavy-duty rubberized laboratory apron over a standard lab coat.Prevents fine powders from settling on porous cotton lab coats, which could lead to delayed dermal exposure.
Footwear Non-porous, closed-toe rubber or polymeric shoes. No Leather. Critical: Acrylic acid and nitroaromatics readily absorb into leather. Contaminated leather cannot be decontaminated and must be immediately destroyed[7].
Respiratory NIOSH-certified N95/P100 particulate respirator equipped with an Organic Vapor (OV) cartridge.Required if handling outside a closed system or if the fume hood sash is elevated above the safe operational mark[6].

Step-by-Step Operational Workflow

To ensure a self-validating safety system, every step of the handling process must isolate the operator from the compound's lipophilic and corrosive properties.

Phase 1: Pre-Operation Setup
  • Establish the Containment Zone: All handling, weighing, and dissolution must occur inside a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood. Do not handle this compound on an open bench[3].

  • Eliminate Static: Because acrylic acid derivative powders can ignite or disperse violently upon static discharge, use anti-static weighing boats and grounded, non-sparking spatulas (e.g., ceramic or PTFE-coated)[5][6].

  • Prepare the Quench Station: Place a secondary container of 10% sodium bicarbonate (NaHCO₃) solution in the hood to immediately neutralize any contaminated spatulas or minor spills of the acidic compound.

Phase 2: Weighing and Transfer
  • Tare the Vessel: Place a sealable, amber glass vial (to prevent potential photochemical degradation of the nitroaromatic group) on the analytical balance inside the fume hood.

  • Transfer: Using the anti-static spatula, carefully transfer the crystalline powder. Keep the source bottle and the receiving vial as close together as possible to minimize the aerosolization path.

  • Seal Before Removal: Cap the receiving vial tightly before removing it from the balance or the fume hood. Wipe the exterior of the vial with a solvent-dampened wipe (e.g., isopropanol) to remove invisible dust.

Phase 3: Dissolution
  • When adding organic solvents (e.g., DMSO or DMF for biological assays), introduce the solvent slowly using a glass syringe or volumetric pipette.

  • Avoid vigorous vortexing of unsealed containers, which generates highly toxic, corrosive micro-aerosols.

Emergency Response & Spill Protocol

  • Dermal Contact: Immediately remove all contaminated clothing. If the compound contacts leather shoes or watch bands, remove and discard them immediately—do not attempt to wash and reuse leather[7]. Flush the affected skin with copious amounts of tepid water and soap for at least 15 minutes[5]. Do not apply neutralizing ointments.

  • Dry Spill Cleanup: Do not sweep the powder, as this generates hazardous dust. Gently cover the spill with damp sand, vermiculite, or a commercially available acidic-spill absorbent pad[7]. Carefully scoop the absorbed mixture into a hazardous waste bucket using non-sparking tools[5].

  • Inhalation: Move the victim to fresh air immediately. If respiratory irritation or chemical pneumonitis is suspected due to the acrylic acid moiety, seek emergency medical evaluation immediately[8].

Waste Disposal Plan

Because of the persistent environmental hazards of nitroaromatics (which resist natural degradation and bioaccumulate in aquatic ecosystems) and the aquatic toxicity of acrylic acids[5][9], strict disposal protocols are legally mandated.

  • Classification: Treat all waste as RCRA Hazardous Waste[6].

  • Segregation: Do not mix nitroaromatic waste with strong oxidizing agents, reducing agents, or heavy metals, as this can trigger exothermic or potentially explosive reactions[3][4].

  • Containment: Collect all liquid waste in high-density polyethylene (HDPE) or glass carboys clearly labeled with "Toxic: Nitroaromatic/Acrylic Acid Derivative."

  • Destruction: The preferred method of disposal is high-temperature commercial incineration equipped with scrubbers to capture nitrogen oxides (NOx) and sulfur oxides (SOx) generated by the nitro and thioether groups[9].

Hazard Mitigation & Workflow Diagram

Below is a systemic visualization of how the specific chemical moieties dictate the required engineering and PPE controls.

G Compound 3-[2-[(4-Methylphenyl)thio] -5-nitrophenyl]acrylic acid Nitro Nitroaromatic Moiety (Lipophilic, Mutagenic) Compound->Nitro Acrylic Acrylic Acid Moiety (Corrosive, Irritant) Compound->Acrylic Thio Thioether Linkage (Odor, Permeation) Compound->Thio PPE_Skin Dermal Protection (Double Neoprene/Nitrile) Nitro->PPE_Skin Prevents Systemic Absorption PPE_Resp Respiratory Protection (NIOSH OV/P100) Nitro->PPE_Resp Blocks Particulate Inhalation EngControl Engineering Controls (Fume Hood / Anti-Static) Acrylic->EngControl Mitigates Vapors/Aerosols Acrylic->PPE_Skin Prevents Chemical Burns Thio->EngControl

Caption: Causality workflow mapping the functional groups of the compound to required safety interventions.

References

  • NextSDS. 3-[2-[(4-METHYLPHENYL)THIO]-5-NITROPHENYL]ACRYLIC ACID — Chemical Substance Information. Retrieved from: [Link]

  • International Programme on Chemical Safety (INCHEM). Acrylic acid (HSG 104, 1997). Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from: [Link]

  • Patsnap. Aromatic Compounds vs Nitroaromatics: Environmental Hazards. Retrieved from: [Link]

  • PENTA Chemicals. Acrylic acid - Safety Data Sheet. Retrieved from: [Link]

  • SafeRack. Acrylic Acid Transportation and Handling. Retrieved from:[Link]

Sources

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